Cdk5i peptide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C60H94N18O15S |
|---|---|
Molecular Weight |
1339.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C60H94N18O15S/c1-7-32(4)47(76-45(81)28-68-50(84)40(26-35-14-9-8-10-15-35)72-49(83)34(6)69-51(85)38(70-48(82)33(5)61)16-11-23-66-59(62)63)57(91)78-25-13-18-44(78)55(89)77-46(31(2)3)56(90)71-39(17-12-24-67-60(64)65)52(86)75-43(30-94)54(88)73-41(27-36-19-21-37(80)22-20-36)53(87)74-42(29-79)58(92)93/h8-10,14-15,19-22,31-34,38-44,46-47,79-80,94H,7,11-13,16-18,23-30,61H2,1-6H3,(H,68,84)(H,69,85)(H,70,82)(H,71,90)(H,72,83)(H,73,88)(H,74,87)(H,75,86)(H,76,81)(H,77,89)(H,92,93)(H4,62,63,66)(H4,64,65,67)/t32-,33-,34-,38-,39-,40-,41-,42-,43-,44-,46-,47-/m0/s1 |
InChI Key |
GFKCPPXPHNMGDP-OBTMNWBNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cdk5i Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase predominantly active in the central nervous system, where it plays a crucial role in neuronal development, synaptic plasticity, and memory formation.[1][2] Under physiological conditions, Cdk5 is activated by its regulatory subunits, p35 and p39.[3] However, in neurodegenerative conditions such as Alzheimer's disease, p35 can be cleaved by calpain to produce a more stable and aberrantly active fragment, p25.[4][5] The resulting Cdk5/p25 complex exhibits prolonged kinase activity and altered substrate specificity, contributing to pathological processes including tau hyperphosphorylation and neuronal death.[5][6] The Cdk5i peptide is a rationally designed inhibitor that specifically targets the hyperactive Cdk5/p25 complex, offering a promising therapeutic strategy for neurodegenerative diseases.[7][8] This guide provides a comprehensive overview of the mechanism of action of the this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action: Competitive Inhibition of the Cdk5/p25 Complex
The this compound is a 12-amino acid sequence (ARAFGIPVRCYS) derived from the T-loop of Cdk5, a region critical for the interaction with its activators.[8] This design allows Cdk5i to act as a competitive inhibitor, selectively disrupting the formation and activity of the pathological Cdk5/p25 complex.[8]
The primary mechanism of action of Cdk5i involves its high-affinity binding to the Cdk5/p25 complex, thereby preventing the kinase from phosphorylating its downstream substrates.[7][9] This targeted inhibition is crucial as it aims to spare the physiological functions of the Cdk5/p35 complex, which is essential for normal neuronal processes.[7]
Quantitative Data on Cdk5i Binding and Efficacy
The specificity and potency of the this compound have been quantified through various biophysical and cellular assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | |||
| Cdk5i to Cdk5/p25 complex | 0.17 µM | Microscale Thermophoresis | [7][8] |
| Cdk5i to Cdk5 alone | 15.72 µM | Microscale Thermophoresis | [8][9] |
| Cdk5i to Cdk5/p25 complex | 0.22 µM | Biolayer Interferometry | [7][8] |
| Inhibition of Cdk5/p25 Activity | |||
| Reduction in Cdk5/p25 interaction | ~25% | Co-expression in HEK293T cells | [8] |
| Reduction in Cdk5 kinase activity | ~27% | Co-expression in HEK293T cells | [8] |
| Effect on Cdk5 Expression | |||
| Downregulation of overall Cdk5 expression | ~35% | Cdk5i-TF in laboratory models |
Table 1: Summary of Quantitative Data for this compound.
Signaling Pathways and Logical Relationships
The inhibitory action of the this compound on the Cdk5/p25 complex initiates a cascade of downstream effects that contribute to its neuroprotective properties. These relationships can be visualized through signaling pathway and logical relationship diagrams.
Caption: Cdk5/p25 signaling pathway and Cdk5i inhibition.
Caption: Logical flow of Cdk5i's neuroprotective effects.
Experimental Protocols
The characterization of Cdk5i's mechanism of action relies on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay
This assay measures the ability of Cdk5i to inhibit the phosphorylation of a substrate by the Cdk5/p25 complex.
Caption: Workflow for an in vitro Cdk5/p25 kinase assay.
Methodology:
-
Preparation of Reagents:
-
Recombinant human Cdk5 and p25 (N-terminal GST-tagged) are expressed in Sf9 insect cells and purified by GST affinity.[7]
-
This compound and a scrambled control peptide are synthesized.
-
Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50 µM DTT) is prepared.[10]
-
Substrate solution containing Histone H1 is prepared.[7][11]
-
[γ-32P]ATP is used as the phosphate (B84403) donor.[11]
-
-
Incubation:
-
Recombinant Cdk5/p25 complex is incubated with either the this compound or the scrambled peptide overnight at 4°C.[7]
-
-
Kinase Reaction:
-
The peptide-kinase mixture is added to a reaction tube containing kinase buffer, [γ-32P]ATP, and Histone H1.
-
The reaction is incubated at 30°C for a defined period (e.g., 30 minutes).
-
-
Termination and Analysis:
-
The reaction is stopped by adding SDS-PAGE loading buffer.
-
Proteins are separated by SDS-PAGE.
-
The gel is dried and exposed to a phosphoscreen.
-
The amount of 32P incorporated into Histone H1 is quantified using a phosphoimager.[7]
-
Co-Immunoprecipitation (Co-IP) Assay
This assay is used to demonstrate the interaction between Cdk5i and the Cdk5/p25 complex in a cellular context.
Methodology:
-
Cell Lysis:
-
HEK293T cells are co-transfected with plasmids expressing Cdk5, p25, and either Cdk5i or a scrambled peptide.[8]
-
Cells are harvested and lysed in a suitable Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors).[12]
-
The lysate is cleared by centrifugation.
-
-
Immunoprecipitation:
-
The cleared lysate is incubated with an anti-Cdk5 antibody overnight at 4°C with gentle rotation.[11]
-
Protein A/G agarose (B213101) or magnetic beads are added and incubated for 1-2 hours at 4°C to capture the antibody-protein complexes.[13]
-
-
Washing:
-
The beads are washed several times with Co-IP lysis buffer to remove non-specific binding proteins.[13]
-
-
Elution and Western Blotting:
-
The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE loading buffer.
-
The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with antibodies against Cdk5 and p25 to detect the co-immunoprecipitated proteins.[8]
-
Cell Viability Assay
This assay assesses the effect of the this compound on neuronal viability.
Methodology:
-
Cell Culture and Treatment:
-
Viability Assessment:
-
A variety of methods can be used, including:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan (B1609692) product.[14]
-
ATP-based Assay: Quantifies the amount of ATP present, which is an indicator of metabolically active cells.[14]
-
Live/Dead Staining: Uses fluorescent dyes to differentiate between live and dead cells based on membrane integrity (e.g., Calcein-AM for live cells and Propidium Iodide for dead cells).
-
-
-
Quantification:
-
The signal (absorbance or fluorescence) is measured using a plate reader.
-
Cell viability is expressed as a percentage relative to the control-treated cells.
-
Conclusion
The this compound represents a highly specific and potent inhibitor of the pathological Cdk5/p25 complex. Its mechanism of action, centered on competitive inhibition, has been robustly characterized through a variety of in vitro and cellular experiments. The quantitative data on its binding affinity and inhibitory efficacy, coupled with the observed downstream neuroprotective effects, underscore its therapeutic potential for neurodegenerative diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and build upon the understanding of this promising therapeutic agent. The continued exploration of Cdk5i and similar peptide-based inhibitors is a critical avenue in the development of novel treatments for debilitating neurological disorders.
References
- 1. pnas.org [pnas.org]
- 2. CDK5 Gene: Function, Regulation, and Role in Disease [learn.mapmygenome.in]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. promega.com [promega.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Cell viability assays | Abcam [abcam.com]
Unlocking Neuroprotection: A Technical Guide to the Cdk5i Peptide
For Immediate Release
This technical guide provides an in-depth analysis of the neuroprotective effects of the Cyclin-dependent kinase 5 inhibitory (Cdk5i) peptide. Designed for researchers, scientists, and drug development professionals, this document outlines the core mechanism of Cdk5i, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the critical signaling pathways and experimental workflows.
Introduction: The Role of Cdk5 in Neurodegeneration
Cyclin-dependent kinase 5 (Cdk5) is a crucial enzyme in the central nervous system, playing a significant role in neuronal development, synaptic plasticity, and memory formation.[1][2] Under normal physiological conditions, Cdk5 is activated by its regulatory partners, p35 and p39. However, in the context of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, Amyotrophic Lateral Sclerosis (ALS), and ischemic stroke, Cdk5 activity becomes dysregulated.[1][3][4][5][6]
Neurotoxic stimuli can lead to the cleavage of p35 into a more stable and potent activator, p25.[1][7] The resulting Cdk5/p25 complex exhibits prolonged and heightened kinase activity, leading to the hyperphosphorylation of downstream targets like tau protein, which contributes to the formation of neurofibrillary tangles—a hallmark of Alzheimer's disease.[1][8] This aberrant Cdk5/p25 activity is a key driver of neuroinflammation, neuronal apoptosis, and ultimately, neurodegeneration.[3][7][9] Consequently, the specific inhibition of the Cdk5/p25 complex has emerged as a promising therapeutic strategy for a range of neurodegenerative disorders.
The Cdk5i Peptide: A Targeted Inhibitor of Aberrant Cdk5 Activity
The this compound is a rationally designed small molecule that selectively inhibits the hyperactive Cdk5/p25 complex.[2][7] By mimicking the binding domain of Cdk5, the peptide competitively disrupts the interaction between Cdk5 and its pathological activator p25, thereby reducing aberrant kinase activity without significantly affecting the physiological function of the Cdk5/p35 complex.[2][7] Various iterations of Cdk5 inhibitory peptides, including TFP5/TP5 and CIP (Cdk5 inhibitory peptide), have been developed and tested, demonstrating significant neuroprotective effects in both in vitro and in vivo models of neurodegeneration.[1][3][5][7][10][9]
To enhance its therapeutic potential, the this compound has been modified with cell-penetrating peptides, such as the TAT sequence, and fluorescent tags like FITC (fluorescein isothiocyanate) for visualization and improved delivery across the blood-brain barrier.[1][2]
Quantitative Data on the Neuroprotective Effects of Cdk5i and its Analogs
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective efficacy of Cdk5i and its analogs across various models of neurodegenerative diseases.
Table 1: In Vitro Studies
| Peptide Variant | Model System | Outcome Measure | Result | Significance | Reference |
| Cdk5i | Co-expressed Cdk5/p25 in HEK293T cells | Cdk5/p25 Interaction | ~25% reduction | p < 0.05 | [11] |
| Cdk5i | Co-expressed Cdk5/p25 in HEK293T cells | Cdk5 Kinase Activity | ~27% reduction | p < 0.05 | [11] |
| Cdk5i | Recombinant proteins | Binding Affinity (Kd) to Cdk5/p25 | 0.17 µM | - | [2][11][12] |
| Cdk5i | Recombinant proteins | Binding Affinity (Kd) to Cdk5 alone | 15.72 µM | - | [11] |
| Cdk5i-TF | Neuronal cultures | Cdk5/p25 Complex Interaction | ~22% reduction | Not specified | [7] |
| Cdk5i-TF | Neuronal cultures | Cdk5 Expression | ~35% downregulation | Not specified | [7] |
| TFP5 | MPP+-induced mesencephalic primary cultures | Cdk5/p25 Kinase Activity | Significant reduction | p < 0.001 | [1] |
Table 2: Alzheimer's Disease Models
| Peptide Variant | Animal Model | Outcome Measure | Result | Significance | Reference |
| Cdk5i-FT | Tau P301S mice | Tau Phosphorylation (T181) | ~55% reduction | p < 0.05 | [13] |
| Cdk5i-FT | Tau P301S mice | Tau Phosphorylation (S396) | ~45% reduction | p < 0.05 | [13] |
| Cdk5i-FT | Tau P301S mice | Neuronal Loss (CA3 region) | Rescued | p < 0.05 | [13] |
| Cdk5i-FT | Tau P301S mice | Microglial Cell Size | ~33% reduction | p < 0.05 | [13] |
| Cdk5i-FT | Tau P301S mice (Morris Water Maze) | Escape Latency (Day 7) | 2.45-fold decrease vs. control | p < 0.05 | [13] |
Table 3: Parkinson's Disease Models
| Peptide Variant | Animal Model | Outcome Measure | Result | Significance | Reference |
| TP5 (80 mg/kg) | MPTP-induced mice | TH-positive neurons in SNpc | Increase to 52% of control | p < 0.01 | [1] |
| TP5 | MPTP-induced mice | Striatal Dopamine Levels | Blocked depletion | Not specified | [10] |
| AAV9-CIP | MPTP/p-induced mice | Dopaminergic Neuron Loss | Protected | p < 0.01 | [9] |
Table 4: Stroke Models
| Peptide Variant | Animal Model | Outcome Measure | Result | Significance | Reference |
| TFP5 (30 mg/kg) | MCAO rat model | Infarct Size | Significantly decreased | Not specified | [3] |
| TFP5 (30 mg/kg) | MCAO rat model | Astrocyte and BBB injuries | Alleviated | p < 0.05 | [14] |
| TFP5 (30 mg/kg) | MCAO rat model | Neuroinflammation | Alleviated | p < 0.05 | [14] |
Table 5: ALS Models
| Peptide Variant | Animal Model | Outcome Measure | Result | Significance | Reference |
| CIP | SOD1-G93A mice | Cdk5/p25 Hyperactivity | Reduced | p < 0.001 | [4] |
| CIP | SOD1-G93A mice | Motor Deficits | Improved | Not specified | [4] |
| CIP | SOD1-G93A mice | Survival | Extended | Not specified | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Cdk5 Signaling Pathway in Neurodegeneration.
Caption: General Experimental Workflow for Cdk5i Evaluation.
Key Experimental Protocols
This section provides a detailed overview of the methodologies for key experiments cited in the study of this compound's neuroprotective effects.
In Vitro Cdk5 Kinase Assay
This assay measures the enzymatic activity of Cdk5 by quantifying the phosphorylation of a substrate.
-
Immunoprecipitation of Cdk5:
-
Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve Cdk5 complexes.
-
Determine the protein concentration of the lysate.
-
Incubate equal amounts of protein lysate with an anti-Cdk5 antibody overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads and incubate for 2-4 hours at 4°C to capture the antibody-Cdk5 complexes.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing Histone H1 as a substrate and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Detection:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Expose the membrane to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated Histone H1.
-
Quantify the signal using densitometry.
-
Co-Immunoprecipitation (Co-IP) for Cdk5-p25 Interaction
This technique is used to determine if Cdk5 and p25 are physically interacting within a cell.
-
Follow the immunoprecipitation protocol as described above using an antibody against either Cdk5 or p25.
-
After the final wash, elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot analysis using an antibody against the other protein in the complex (e.g., if you immunoprecipitated with anti-Cdk5, blot with anti-p25).
-
The presence of a band for the co-immunoprecipitated protein indicates an interaction.
Western Blotting for Protein Expression and Phosphorylation
This method is used to detect and quantify the levels of specific proteins and their phosphorylation status.
-
Prepare protein lysates from cells or tissues.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., Cdk5, p25, phospho-Tau) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Immunohistochemistry (IHC) for Brain Tissue Analysis
IHC allows for the visualization of the localization and expression of specific proteins within the cellular context of brain tissue.
-
Perfuse animals and fix the brain tissue (e.g., with 4% paraformaldehyde).
-
Cryoprotect the brain in sucrose (B13894) solutions and then freeze and section the tissue using a cryostat or microtome.
-
Mount the sections on slides.
-
Perform antigen retrieval if necessary (e.g., by heat-induced epitope retrieval).
-
Permeabilize the sections with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites with a blocking solution.
-
Incubate with a primary antibody (e.g., anti-phospho-Tau, anti-Tyrosine Hydroxylase for dopaminergic neurons, anti-NeuN for mature neurons) overnight at 4°C.
-
Wash the sections.
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC) reagent, or with a fluorescently labeled secondary antibody.
-
For enzymatic detection, add a chromogenic substrate (e.g., DAB) to produce a colored precipitate.
-
Counterstain with a nuclear stain (e.g., hematoxylin (B73222) or DAPI).
-
Dehydrate, clear, and coverslip the slides.
-
Image the sections using a microscope and quantify the staining intensity or the number of positive cells.
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodent models.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Phase (4-5 days):
-
Mice are given multiple trials per day to find the hidden platform from different starting locations.
-
The time to find the platform (escape latency) and the path length are recorded using a video tracking system.
-
A decrease in escape latency and path length over successive days indicates learning.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured as an indicator of memory retention.
-
In Vivo Neurodegenerative Disease Models
-
MPTP Model of Parkinson's Disease:
-
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to mice (typically via intraperitoneal injection) to selectively destroy dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[1]
-
-
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke:
-
A surgical procedure in which the middle cerebral artery is temporarily or permanently occluded, typically by inserting a filament into the internal carotid artery, to induce a focal ischemic stroke.[14]
-
-
SOD1-G93A Transgenic Mouse Model of ALS:
-
These mice overexpress a mutant form of the human superoxide (B77818) dismutase 1 (SOD1) gene, leading to progressive motor neuron degeneration and paralysis, which recapitulates key features of ALS.[4]
-
Conclusion and Future Directions
The this compound and its analogs represent a promising class of targeted therapeutics for a range of devastating neurodegenerative diseases. By specifically inhibiting the aberrant Cdk5/p25 complex, these peptides can mitigate downstream pathological events, including tau hyperphosphorylation, neuroinflammation, and neuronal cell death, ultimately leading to improved neuronal survival and functional outcomes in preclinical models.
The quantitative data presented in this guide provides a solid foundation for the continued development of Cdk5i-based therapies. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these peptides to enhance their delivery to the central nervous system and prolong their therapeutic effects. Further investigation into the long-term safety and efficacy of Cdk5i in more complex animal models is also warranted to pave the way for potential clinical translation. The detailed experimental protocols provided herein offer a valuable resource for researchers dedicated to advancing our understanding and treatment of neurodegenerative disorders.
References
- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 4. youtube.com [youtube.com]
- 5. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 7. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 9. Mouse MPTP in vivo model of PD [bio-protocol.org]
- 10. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. innoprot.com [innoprot.com]
- 13. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 14. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Cdk5i Peptide: A Comprehensive Technical Guide on its Structure, Mechanism, and Therapeutic Potential
This technical guide provides an in-depth overview of the Cdk5i peptide, a novel therapeutic candidate for neurodegenerative diseases. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the peptide's structure, amino acid sequence, mechanism of action, and the signaling pathways it modulates. Furthermore, it presents key quantitative data and outlines the experimental methodologies used in its characterization.
Introduction to Cdk5 and its Dysregulation in Neurodegeneration
Cyclin-dependent kinase 5 (Cdk5) is a crucial proline-directed serine/threonine kinase predominantly active in the nervous system.[1][2] Under normal physiological conditions, Cdk5 is activated by its regulatory partners, p35 and p39, and plays a vital role in neuronal development, synaptic plasticity, and memory formation.[1][3]
However, in the context of neurodegenerative disorders such as Alzheimer's disease, Cdk5 activity becomes dysregulated.[1][3] Neurotoxic insults trigger an increase in intracellular calcium levels, leading to the activation of the protease calpain.[1][3] Calpain then cleaves p35 into a more stable and truncated form, p25.[1][3] The resulting Cdk5/p25 complex exhibits prolonged and heightened kinase activity, leading to the hyperphosphorylation of various substrates, most notably the tau protein.[1][4] This hyperphosphorylation contributes to the formation of neurofibrillary tangles, a hallmark pathology of Alzheimer's disease and other tauopathies, ultimately leading to synaptic dysfunction and neuronal death.[4]
The this compound: Structure and Sequence
The this compound is a rationally designed 12-amino acid inhibitor derived from the T-loop of Cdk5 itself, a region critical for the interaction with p25.[1][5] This design allows it to act as a competitive inhibitor of the Cdk5/p25 interaction.
Table 1: Amino Acid Sequence of Cdk5i and Scrambled Control Peptide
| Peptide | Amino Acid Sequence (N-terminus to C-terminus) |
| Cdk5i | Ala-Arg-Ala-Phe-Gly-Ile-Pro-Val-Arg-Cys-Tyr-Ser |
| Scrambled Cdk5i (Control) | Ala-Phe-Arg-Ser-Pro-Cys-Ala-Arg-Ile-Gly-Tyr-Val |
This 12-amino-acid sequence is highly conserved in Cdk5 across different species but is not present in other members of the Cdk family, highlighting its specificity.[1][5]
Mechanism of Action: Selective Inhibition of the Cdk5/p25 Complex
The this compound functions by selectively disrupting the formation of the hyperactive Cdk5/p25 complex.[1][4] It exhibits a significantly higher binding affinity for the pathological Cdk5/p25 complex compared to the physiological Cdk5/p35 complex or Cdk5 alone.[1][5] This specificity is crucial for a therapeutic agent, as it minimizes interference with the normal functions of Cdk5.
By binding to the Cdk5/p25 complex, the this compound competitively inhibits the interaction between Cdk5 and p25, thereby reducing the aberrant kinase activity.[1][5] This leads to a decrease in the hyperphosphorylation of tau and other downstream substrates, mitigating the pathological cascade of neurodegeneration.[1][4]
Quantitative Efficacy of this compound
Several studies have quantified the binding affinity and inhibitory effects of the this compound. The data underscores its high potency and selectivity for the pathological Cdk5/p25 complex.
Table 2: Binding Affinity of this compound
| Interacting Molecules | Dissociation Constant (Kd) | Fold Difference |
| Cdk5i and Cdk5/p25 complex | 0.17 µM[5][6] | >92x higher affinity for Cdk5/p25 |
| Cdk5i and Cdk5 alone | 15.72 µM[1][5] |
Table 3: In Vitro and Cellular Effects of Modified this compound (Cdk5i-TF/FT)
| Experimental Condition | Observed Effect | Percentage Change |
| Cdk5/p25 complex interaction | Reduction in complex formation | ~22% decrease[3][4] |
| Overall Cdk5 expression | Downregulation | ~35% decrease[3][4] |
| High-glucose-induced phosphorylation of ATM (S794) | Attenuation | ~25% decrease[1] |
| High-glucose-induced phosphorylation of H2AX (S139) | Attenuation | ~33% decrease[1] |
Experimental Protocols and Methodologies
The characterization of the this compound has involved a range of biochemical and cellular assays. For enhanced delivery and visualization in experimental settings, the this compound is often conjugated with a cell-penetrating peptide (such as TAT) and a fluorescent tag (like FITC), creating constructs referred to as Cdk5i-TF or Cdk5i-FT.[1][4]
5.1. Peptide Synthesis
The this compound and its scrambled control are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols. This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. Protective groups are used for the amino acid side chains and the N-terminus to ensure specific bond formation. Following the assembly of the full-length peptide, it is cleaved from the resin, and the side-chain protecting groups are removed. The crude peptide is then purified, typically by high-performance liquid chromatography (HPLC).
5.2. In Vitro Binding and Kinase Assays
-
Microscale Thermophoresis (MST): This technique is employed to determine the binding affinity (Kd) between the this compound and its target proteins (Cdk5/p25 and Cdk5 alone).[1][7] It measures the change in fluorescence of a labeled molecule as a temperature gradient is applied, which is dependent on the binding state of the molecule.
-
Pull-Down Assays: These assays are used to confirm the interaction between the this compound and the Cdk5/p25 complex.[1] Typically, a tagged version of the this compound (e.g., biotinylated) is incubated with cell lysates or recombinant proteins. The complex is then "pulled down" using affinity beads (e.g., streptavidin-coated beads), and the presence of interacting proteins is detected by Western blotting.
-
In Vitro Kinase Assay: The inhibitory effect of the this compound on Cdk5/p25 kinase activity is directly measured using an in vitro kinase assay.[1] The recombinant Cdk5/p25 complex is incubated with a known substrate (such as histone H1) and radio-labeled ATP (e.g., [γ-³²P]ATP) in the presence or absence of the this compound. The incorporation of the radiolabel into the substrate is then quantified to determine the level of kinase activity.[1]
5.3. Cellular Assays
-
Western Blot Analysis: This is a fundamental technique used to assess the levels of specific proteins and their phosphorylation status in cells treated with the this compound.[1] For instance, it can be used to measure the levels of phosphorylated tau, ATM, and H2AX to evaluate the downstream effects of Cdk5i treatment.[1]
-
Cell Viability Assays: To ensure that the this compound is not toxic to cells, viability assays are performed.[1] These assays, such as those using resazurin-based reagents, measure the metabolic activity of cultured neurons or other cell types after treatment with the peptide.
-
Immunofluorescence Imaging: When using a fluorescently tagged this compound (Cdk5i-FT), its penetration into cells and subcellular localization can be visualized using fluorescence microscopy.[1] This method also allows for the visualization of changes in the localization or levels of target proteins within the cell.
Conclusion and Future Directions
The this compound represents a promising, highly specific therapeutic strategy for neurodegenerative diseases characterized by Cdk5 hyperactivity. Its ability to selectively target the pathological Cdk5/p25 complex while sparing normal Cdk5 function is a significant advantage over broader kinase inhibitors. The demonstrated efficacy of modified, cell-penetrant versions of Cdk5i in cellular and animal models further underscores its therapeutic potential.[1][8]
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of the this compound for clinical applications. This may include further modifications to enhance its stability, bioavailability, and blood-brain barrier penetration. Additionally, long-term studies in relevant animal models will be crucial to fully evaluate its safety and therapeutic efficacy for the treatment of Alzheimer's disease and related neurodegenerative disorders.
References
- 1. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptidesciences.com [peptidesciences.com]
- 4. rawamino.com [rawamino.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Cdk5/p25 inhibitor | Probechem Biochemicals [probechem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Guide to the Cdk5i Peptide: Targeting Tau Phosphorylation and Pathology
Executive Summary: The dysregulation of Cyclin-dependent kinase 5 (Cdk5), driven by its association with the proteolytic fragment p25, is a critical nexus in the pathology of several neurodegenerative diseases, including Alzheimer's disease. This aberrant Cdk5/p25 activity leads to the hyperphosphorylation of the tau protein, a key event preceding the formation of neurofibrillary tangles (NFTs) and subsequent neuronal demise. The Cdk5 inhibitory peptide (Cdk5i) has emerged as a promising, highly specific therapeutic candidate designed to selectively disrupt the pathological Cdk5/p25 complex. This technical guide provides a comprehensive overview of Cdk5i's mechanism, its quantified impact on tau pathology, detailed experimental protocols for its evaluation, and visualizations of the core signaling and experimental pathways.
The Role of Cdk5 in Tauopathy
Physiological Function of Cdk5
Cyclin-dependent kinase 5 (Cdk5) is a unique member of the Cdk family, predominantly active in post-mitotic neurons rather than in cell cycle regulation[1]. Its activity is crucial for the development and function of the central nervous system, regulating processes such as neuronal migration, synaptic plasticity, learning, and memory[2][3]. Cdk5's kinase activity is dependent on its association with non-cyclin regulatory subunits, primarily p35 and p39[4][5][6]. The Cdk5/p35 complex is essential for normal brain development and synaptic activity[7][8].
Pathological Activation by p25
Under neurotoxic conditions, such as those induced by amyloid-beta (Aβ) peptides or calcium dysregulation, the intracellular protease calpain is activated[2][9]. Calpain cleaves the N-terminus of p35, generating a truncated, more stable fragment known as p25[2][6][9]. Unlike p35, which has a short half-life, p25 persists longer in the cell, leading to the formation of a hyperactive Cdk5/p25 complex[2][10][11]. This aberrant complex mislocalizes within the neuron, loses its normal regulatory constraints, and gains an altered substrate specificity, contributing significantly to neurodegenerative cascades[9][12][13]. An accumulation of p25 has been observed in the brains of Alzheimer's disease patients[6][14].
Cdk5-Mediated Tau Hyperphosphorylation
The hyperphosphorylation of the microtubule-associated protein tau is a primary hallmark of Alzheimer's disease and other tauopathies[7][15]. The pathological Cdk5/p25 complex is a major tau kinase, phosphorylating tau at numerous sites, particularly those found in the neurofibrillary tangles of diseased brains[7][6][15][16]. This hyperphosphorylation causes tau to detach from microtubules, disrupting the neuronal cytoskeleton and leading to the aggregation of tau into paired helical filaments and, ultimately, NFTs[10][16]. Cdk5 can also act synergistically with other kinases, such as GSK-3β and MARK4, to amplify tau phosphorylation and toxicity[16][17].
Cdk5i Peptide: A Targeted Inhibitor
Design and Mechanism of Action
The this compound is a short, 12-amino-acid chain rationally designed based on the T-loop interaction zone between Cdk5 and its activators[2][9][10]. Its sequence allows it to selectively bind to the Cdk5/p25 complex with high affinity, thereby disrupting the interaction and inhibiting the kinase's aberrant activity[2][9][12][18]. This targeted approach is a significant advancement over broad-spectrum kinase inhibitors, which often have off-target effects and can interfere with the physiological functions of Cdk5/p35 and other essential kinases[10][13][15].
Specificity and In Vivo Delivery
A key advantage of Cdk5i is its specificity. Studies have shown that the peptide preferentially inhibits the hyperactive Cdk5/p25 complex while having no significant effect on the normal, physiological Cdk5/p35 activity or other cyclin-dependent kinases like Cdk2[10][11]. For in vivo applications, the peptide is often modified. It is conjugated to a cell-penetrating peptide, such as the trans-activator of transcription (TAT) sequence, to facilitate its passage across the blood-brain barrier and into neurons[2][8][19]. A fluorescent tag like FITC is also commonly added for tracking and visualization purposes[2][8][18]. This modified peptide is often referred to as Cdk5i-TF or Cdk5i-FT[2][12].
Visualizing Key Pathways and Processes
Cdk5 Activation and Tau Hyperphosphorylation Pathway
Caption: Pathological activation of Cdk5 leading to tau hyperphosphorylation and neurodegeneration.
This compound Mechanism of Action```dot
Caption: Typical workflow for evaluating the in vivo efficacy of the this compound.
Conclusion and Future Directions
The this compound represents a highly specific and promising therapeutic strategy for tauopathies. By selectively targeting the pathological Cdk5/p25 complex, it effectively reduces tau hyperphosphorylation, mitigates downstream pathologies like neuroinflammation and neuronal loss, and improves cognitive function in preclinical models.[2][10][12][20] Its ability to spare physiological Cdk5/p35 activity is a significant advantage, potentially minimizing side effects associated with broader kinase inhibition.[10][15]
Future research should focus on optimizing the peptide's pharmacokinetic and pharmacodynamic properties for clinical translation, including enhancing its blood-brain barrier penetration and in vivo stability. Further studies are also warranted to explore its efficacy in a wider range of neurodegenerative disease models where Cdk5/p25 hyperactivity is implicated. The development of small molecule mimetics based on the this compound's mechanism could also provide an alternative therapeutic avenue with improved oral bioavailability. Overall, the targeted inhibition of the Cdk5/p25 interaction by Cdk5i holds considerable potential as a disease-modifying therapy for Alzheimer's disease and related neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. peptidesciences.com [peptidesciences.com]
- 3. Neuroprotective Mechanisms Mediated by CDK5 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Active Cdk5 Immunoprecipitation and Kinase Assay [bio-protocol.org]
- 5. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological and pathological phosphorylation of tau by Cdk5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological and pathological phosphorylation of tau by Cdk5 | Semantic Scholar [semanticscholar.org]
- 8. molbiolcell.org [molbiolcell.org]
- 9. rawamino.com [rawamino.com]
- 10. A new peptide may hold potential as an Alzheimer’s treatment | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 11. biorxiv.org [biorxiv.org]
- 12. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific Inhibition of p25/Cdk5 Activity by the Cdk5 Inhibitory Peptide Reduces Neurodegeneration In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons | The EMBO Journal [link.springer.com]
- 15. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cdk5 is a key factor in tau aggregation and tangle formation in vivo [pubmed.ncbi.nlm.nih.gov]
- 17. Cdk5 increases MARK4 activity and augments pathological tau accumulation and toxicity through tau phosphorylation at Ser262 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. TFP5, a Peptide Inhibitor of Aberrant and Hyperactive Cdk5/p25, Attenuates Pathological Phenotypes and Restores Synaptic Function in CK-p25Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Cdk5 Inhibition in Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 5 (Cdk5) has emerged as a critical nexus in the pathophysiology of Alzheimer's disease (AD). While essential for normal neuronal function, its dysregulation, primarily through the proteolytic cleavage of its activator p35 to p25, leads to a cascade of neurotoxic events. This hyperactive Cdk5/p25 complex is a key driver of tau hyperphosphorylation, neurofibrillary tangle (NFT) formation, and amyloid-beta (Aβ) plaque pathology, culminating in synaptic dysfunction and neuronal death. This technical guide provides an in-depth overview of the foundational research on Cdk5 inhibitors (Cdk5i) as a therapeutic strategy for AD. It details the underlying signaling pathways, summarizes key quantitative data on inhibitor efficacy, and provides comprehensive experimental protocols for researchers in the field.
The Dual Role of Cdk5 in Neuronal Homeostasis and Alzheimer's Disease
Under physiological conditions, Cdk5 is a vital serine/threonine kinase involved in numerous aspects of central nervous system development and function, including neuronal migration, synaptic plasticity, and memory formation.[1] Its activity is tightly regulated by its binding to the activators p35 and p39.[2]
However, in the context of Alzheimer's disease, neurotoxic stimuli such as Aβ oligomers and oxidative stress trigger a cascade of events that leads to the dysregulation of Cdk5 activity.[1] This pathological shift is primarily mediated by the calcium-dependent protease calpain, which cleaves p35 into a more stable and potent activator, p25.[2] The resulting hyperactive Cdk5/p25 complex is a central player in AD pathogenesis, contributing to both of the hallmark pathologies of the disease.[1][3]
Cdk5 and Tau Hyperphosphorylation
The Cdk5/p25 complex directly phosphorylates tau protein at multiple sites, a crucial step in the formation of neurofibrillary tangles (NFTs), which are intracellular aggregates of hyperphosphorylated tau.[4] This hyperphosphorylation causes tau to detach from microtubules, leading to microtubule destabilization, impaired axonal transport, and ultimately, neuronal dysfunction and death.[1]
Cdk5 and Amyloid-Beta Pathology
Emerging evidence also implicates dysregulated Cdk5 in the amyloid cascade. The Cdk5/p25 complex can phosphorylate the amyloid precursor protein (APP), influencing its processing and leading to increased production of the neurotoxic Aβ42 peptide.[1] Furthermore, Cdk5 activity can be stimulated by Aβ, creating a vicious feedback loop that exacerbates both tau and amyloid pathologies.[3]
Cdk5 Inhibitors: A Therapeutic Strategy
The central role of hyperactive Cdk5 in AD pathogenesis makes it an attractive target for therapeutic intervention. A variety of Cdk5 inhibitors (Cdk5i), including small molecules and peptides, have been investigated for their potential to mitigate AD-related pathology.
Quantitative Data on Cdk5 Inhibitors
The following tables summarize the in vitro efficacy of several key Cdk5 inhibitors.
| Inhibitor | Type | Target | IC50 | Reference |
| Roscovitine (Seliciclib) | Small Molecule | Cdk5/p25 | 80 nM | [5] |
| Cdk1/cyclin B | 220 nM | [5] | ||
| CK1 | 14 nM | [5] | ||
| Olomoucine | Small Molecule | Cdk5 | 3 µM | [6] |
| Cdk1 | 7 µM | [6] | ||
| Cdk2 | 7 µM | [6] | ||
| Purvalanol A | Small Molecule | Cdk5 | 75 nM | [6] |
| Cdk2 | 4-70 nM | [6] | ||
| AT7519 | Small Molecule | Cdk5 | 0.13 µM | [6] |
| Cdk1 | 0.21 µM | [6] | ||
| Cdk2 | 0.047 µM | [6] | ||
| Cdk4 | 0.1 µM | [6] | ||
| Cdk6 | 0.17 µM | [6] | ||
| Cdk9 | 0.13 µM | [6] | ||
| Cdk5 Inhibitory Peptide (CIP) | Peptide | Cdk5/p25 | Not specified | [7][8] |
Signaling Pathways and Experimental Workflows
Cdk5 Signaling Pathway in Alzheimer's Disease
Experimental Workflow: In Vitro Cdk5 Kinase Assay
Experimental Workflow: Western Blot for Phospho-Tau
Detailed Experimental Protocols
In Vitro Cdk5 Kinase Assay (Radioactive)
This protocol is adapted from established methods for measuring Cdk5 kinase activity from protein lysates.[2][9]
Materials:
-
Cell or tissue lysate
-
Anti-Cdk5 antibody
-
Protein A/G beads
-
Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50 µM DTT)[10]
-
Histone H1 (or other suitable Cdk5 substrate)
-
[γ-32P]ATP
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Autoradiography film or digital imager
Procedure:
-
Immunoprecipitation:
-
Incubate cell or tissue lysate with an anti-Cdk5 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer and then with kinase buffer to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase buffer containing Histone H1 and the Cdk5 inhibitor to be tested.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen.
-
Quantify the radioactive signal in the Histone H1 band to determine Cdk5 activity.
-
Western Blot Analysis of Phosphorylated Tau
This protocol provides a general framework for the detection of phosphorylated tau in brain homogenates.[11][12]
Materials:
-
Brain tissue or cultured neurons
-
Homogenization/Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a specific phospho-tau epitope (e.g., AT8, PHF1)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., film or digital imager)
Procedure:
-
Sample Preparation:
-
Homogenize brain tissue or lyse cells in cold buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-tau antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Quantification:
-
Apply ECL substrate to the membrane and detect the chemiluminescent signal.
-
Quantify the band intensity using densitometry software.
-
Normalize the phospho-tau signal to a loading control (e.g., total tau or a housekeeping protein like actin or tubulin).
-
Treatment of Neuronal Cultures with Cdk5 Inhibitory Peptide (CIP)
This protocol outlines the application of a lentivirally delivered Cdk5 inhibitory peptide to primary neuronal cultures.[7][8]
Materials:
-
Primary rat cortical neurons
-
Lentiviral vectors encoding CIP
-
Neurobasal medium with supplements
-
Agent to induce Cdk5 hyperactivity (e.g., Aβ1-42 oligomers)
Procedure:
-
Neuronal Culture and Transduction:
-
Culture primary cortical neurons according to standard protocols.
-
At a specified day in vitro (e.g., 7-DIC), infect the neurons with the lentivirus encoding CIP.
-
-
Induction of Cdk5 Hyperactivity:
-
After allowing for sufficient time for gene expression (e.g., 72 hours), treat the neurons with Aβ1-42 (e.g., 10 µM for 6 hours) to induce p25 formation and Cdk5 hyperactivity.
-
-
Analysis:
-
Harvest the cells and perform downstream analyses such as Cdk5 kinase assays to assess the inhibitory effect of CIP, or Western blotting to measure changes in tau phosphorylation.
-
Conclusion
The dysregulation of Cdk5 activity is a cornerstone of Alzheimer's disease pathology, making it a highly promising target for therapeutic development. Foundational research has illuminated the intricate signaling pathways governed by Cdk5 and has led to the identification of several classes of inhibitors with preclinical efficacy. The continued investigation of more specific and potent Cdk5 inhibitors, coupled with the robust experimental methodologies outlined in this guide, will be crucial in advancing this therapeutic strategy towards clinical application for the treatment of Alzheimer's disease.
References
- 1. The Role of Cdk5 in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing of dual inhibitors for GSK-3β and CDK5: Virtual screening and in vitro biological activities study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting a Tau Kinase Cdk5, Cyclin-Dependent Kinase: A Blood-Based Diagnostic Marker and Therapeutic Earmark for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons | The EMBO Journal [link.springer.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. Pathological Tau From Alzheimer’s Brain Induces Site-Specific Hyperphosphorylation and SDS- and Reducing Agent-Resistant Aggregation of Tau in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TAT-Conjugated Cdk5i Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase predominantly active in the central nervous system, where it plays a crucial role in neuronal development, synaptic plasticity, and memory formation.[1][2][3] Under normal physiological conditions, Cdk5 is activated by its regulatory subunits, p35 and p39.[2][4] However, in various neurodegenerative diseases such as Alzheimer's disease, neurotoxic stimuli can lead to the calpain-mediated cleavage of p35 into a more stable and hyperactive fragment, p25.[2][4][5] The resulting Cdk5/p25 complex exhibits prolonged activity and altered substrate specificity, contributing to aberrant tau hyperphosphorylation, neuroinflammation, and neuronal death.[3][5][6][7]
The TAT-conjugated Cdk5 inhibitory peptide (TAT-Cdk5i) is a powerful research tool and a potential therapeutic agent designed to specifically disrupt the hyperactive Cdk5/p25 complex.[5][6] This peptide consists of a 12-amino-acid sequence derived from the T-loop of Cdk5, which is critical for its interaction with p25.[5][8] The conjugation of this inhibitory peptide to the cell-penetrating peptide (CPP) from the HIV-1 transactivator of transcription (TAT) facilitates its delivery across the cell membrane and even the blood-brain barrier, allowing for its use in both in vitro and in vivo models.[2][4][5][6]
These application notes provide detailed protocols for the use of TAT-Cdk5i in cell culture models to study Cdk5/p25-mediated signaling pathways and screen for potential therapeutic interventions.
Mechanism of Action
The TAT-Cdk5i peptide functions as a competitive inhibitor of the Cdk5/p25 interaction. By mimicking the p25-binding region on Cdk5, the peptide selectively binds to p25, thereby preventing its association with Cdk5 and the subsequent hyperactivation of the kinase.[5] This targeted inhibition leaves the physiological Cdk5/p35 activity largely unaffected, offering a more specific approach compared to broad-spectrum kinase inhibitors.[4][8]
A commonly used version of this peptide is the Cdk5i-FT, which includes a fluorescein (B123965) isothiocyanate (FITC) tag for visualization and tracking of cellular uptake.[4][5][6]
Cdk5 Signaling Pathways
The aberrant activity of the Cdk5/p25 complex has been implicated in several pathological signaling cascades. A diagram illustrating the central role of Cdk5/p25 in neurodegenerative pathways is provided below.
Caption: Cdk5/p25 signaling pathway and the inhibitory action of TAT-Cdk5i.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing TAT-Cdk5i peptides.
Table 1: Binding Affinity and Kinase Activity Inhibition
| Peptide | Target | Binding Affinity (Kd) | Reduction in Cdk5/p25 Kinase Activity | Reference |
| Cdk5i | Cdk5/p25 | 0.17 µM | ~27% | [8] |
| Cdk5i | Cdk5 alone | 15.72 µM | - | [8] |
Table 2: In Vitro Efficacy in Cellular Models
| Cell Model | Treatment | Effect | Magnitude of Effect | Reference |
| HEK293T cells co-expressing Cdk5/p25 | Cdk5i peptide co-expression | Reduction in Cdk5-p25 interaction | ~25% | [5][8] |
| Cultured neurons overexpressing mutant Tau (P301L) | Cdk5i-FT peptide | Reduction in Tau phosphorylation (pTau S396 & S404) | Significant reduction | [5] |
| iPSC-derived cerebral organoids (FTD patient with MAPT P301L) | Cdk5i-FT peptide | Reduction in Tau phosphorylation (pTau S396, S404, T181) | Significant reduction | [5] |
Table 3: In Vivo Efficacy in Mouse Models
| Mouse Model | Treatment | Effect | Magnitude of Effect | Reference |
| Tau P301S mice | Cdk5i-FT peptide (20 mg/kg, IP for 1 month) | Rescue of neuronal loss in CA3 region of hippocampus | Significant rescue | [5][8] |
| Tau P301S mice | Cdk5i-FT peptide (20 mg/kg, IP for 1 month) | Reduction in microglial activation (cell size) in hippocampus | ~33% reduction | [5] |
| Tau P301S mice | Cdk5i-FT peptide (20 mg/kg, IP for 1 month) | Improvement in cognitive deficits (Morris water maze) | Significant improvement | [5] |
Experimental Protocols
Protocol 1: Assessment of TAT-Cdk5i-FT Cellular Uptake
This protocol describes how to visualize the cellular uptake of FITC-labeled TAT-Cdk5i peptide in cultured neurons.
Materials:
-
TAT-Cdk5i-FT peptide
-
Cultured neurons (e.g., primary cortical neurons at 14 days in vitro)
-
Neuronal cell culture medium
-
Hoechst stain (for nuclear counterstaining)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Peptide Preparation: Reconstitute the lyophilized TAT-Cdk5i-FT peptide in sterile, nuclease-free water or a suitable buffer to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C.
-
Cell Treatment:
-
Culture neurons to the desired confluency in a suitable imaging plate (e.g., glass-bottom 24-well plate).
-
Dilute the TAT-Cdk5i-FT stock solution in pre-warmed neuronal culture medium to the desired final concentration (e.g., 10 nM).[5]
-
Remove the existing medium from the cells and replace it with the medium containing the TAT-Cdk5i-FT peptide.
-
Incubate the cells for the desired time period (e.g., 6 hours).[5]
-
-
Staining and Imaging:
-
After incubation, gently wash the cells twice with PBS to remove excess peptide.
-
Incubate the cells with Hoechst stain according to the manufacturer's protocol to label the nuclei.
-
Wash the cells again with PBS.
-
Image the cells using a fluorescence microscope with appropriate filters for FITC (green fluorescence of the peptide) and Hoechst (blue fluorescence of the nuclei). Successful uptake will be indicated by the presence of green fluorescence within the cytosolic and nuclear compartments of the neurons.[5]
-
Caption: Workflow for assessing cellular uptake of TAT-Cdk5i-FT.
Protocol 2: Analysis of Cdk5/p25-Mediated Tau Phosphorylation
This protocol outlines a method to assess the inhibitory effect of TAT-Cdk5i on tau phosphorylation in a cellular model of tauopathy.
Materials:
-
TAT-Cdk5i peptide (and a scrambled TAT-peptide as a negative control)
-
Cell line overexpressing a mutant form of human tau (e.g., SH-SY5Y cells stably expressing Tau-P301L)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-Tau (e.g., pTau S396, pTau S404), anti-total-Tau, anti-beta-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate the tau-overexpressing cells and allow them to adhere and grow.
-
Treat the cells with the desired concentration of TAT-Cdk5i or scrambled TAT-peptide for a specified duration (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phospho-tau, total tau, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-tau signal to the total tau signal and the loading control.
-
Compare the levels of tau phosphorylation between untreated, scrambled peptide-treated, and TAT-Cdk5i-treated cells. A significant reduction in the phospho-tau/total-tau ratio in the TAT-Cdk5i treated group indicates successful inhibition of Cdk5/p25-mediated tau phosphorylation.
-
Caption: Logical flow for analyzing the effect of TAT-Cdk5i on tau phosphorylation.
Troubleshooting
-
Low Cellular Uptake:
-
Ensure the TAT peptide is correctly conjugated and has not degraded.
-
Optimize the peptide concentration and incubation time.
-
Confirm the viability of the cells, as unhealthy cells may exhibit reduced uptake.
-
-
No Effect on Downstream Targets:
-
Verify the activity of the Cdk5/p25 pathway in your specific cell model.
-
Confirm successful cellular uptake of the peptide.
-
Ensure that the antibodies used for western blotting are specific and sensitive.
-
Consider the possibility that other kinases may be compensating for the inhibited Cdk5/p25 activity.
-
-
Cell Toxicity:
-
Perform a dose-response curve to determine the optimal non-toxic concentration of the TAT-Cdk5i peptide for your cell type. While TAT peptides are generally well-tolerated, high concentrations can be cytotoxic.[5]
-
Conclusion
The TAT-conjugated this compound is a valuable tool for investigating the pathological roles of the Cdk5/p25 complex. Its ability to be delivered into cells and specifically inhibit this hyperactive kinase allows researchers to dissect its contribution to neurodegenerative processes and to evaluate the therapeutic potential of targeting this pathway. The protocols and data presented here provide a foundation for the successful application of TAT-Cdk5i in a research setting.
References
- 1. Cyclin-dependent kinase 5 - Wikipedia [en.wikipedia.org]
- 2. peptidesciences.com [peptidesciences.com]
- 3. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rawamino.com [rawamino.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Intraperitoneal Injection of Cdk5i Peptide in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) administration of the Cyclin-dependent kinase 5 inhibitory (Cdk5i) peptide in mouse models of neurodegeneration. The Cdk5i peptide is a promising therapeutic agent that targets the aberrant activity of Cdk5, a key player in the pathology of diseases like Alzheimer's and Frontotemporal Dementia.
Introduction
Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase crucial for neuronal development, synaptic plasticity, and memory.[1] Under pathological conditions, its activator p35 is cleaved into p25, leading to prolonged and aberrant Cdk5 activation.[2][3] This hyperactivation of the Cdk5/p25 complex is implicated in tau hyperphosphorylation, neuroinflammation, and neuronal death.[4][5] The this compound, a 12-amino-acid chain, is designed to specifically inhibit the Cdk5/p25 interaction, thereby mitigating neurodegenerative processes.[2][6] Modified versions of this peptide, such as Cdk5i-TF and Cdk5i-FT, have been developed to enhance brain penetration and facilitate tracking.[2][4][6]
Data Summary
The following tables summarize the quantitative data from various studies utilizing intraperitoneal injection of Cdk5i peptides in mouse models of neurodegeneration.
Table 1: this compound Formulations and Administration Regimens
| Peptide Version | Mouse Model | Dosage | Frequency | Duration | Reference |
| Cdk5i (FITC-conjugated) | CK-p25 | 40 mg/kg body weight | Single injection | 24 hours (for detection) | [1] |
| Cdk5i | PS19 (Tau P301S) | Not specified | Three times per week | 1 month | [1] |
| Cdk5i-FT | Wild-type | 20 mg/kg body weight | Single injection | Not specified (for BBB penetration) | [7] |
| Cdk5i-FT | Tau P301S | Not specified | Not specified | Not specified | [7] |
Table 2: Reported Efficacy of Intraperitoneal this compound Administration
| Peptide Version | Mouse Model | Key Findings | Quantitative Results | Reference |
| Cdk5i-TF | In vivo models | Decreased upregulation of Cdk5 | 35% reduction | [6] |
| Cdk5i | PS19 (Tau P301S) | Reduction of Cdk5 activity in brain lysates | ~50% reduction | [1] |
| Cdk5i | CK-p25 | Reduction of γ-H2AX+; NeuN+ cells in hippocampal CA1 | Statistically significant reduction | [1] |
| Cdk5i-TF | In vitro/In vivo | Reduction of Cdk5/p25 complex interaction | ~22% reduction | [4] |
| Cdk5i | Tau P301S | Improved performance in Morris water maze | 2.45-fold shorter time to locate platform (Day 7) | [7] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
1. Peptide Formulation:
-
The this compound is a 12-amino-acid sequence. For in vivo use, it is often modified for enhanced delivery and tracking.
-
Cdk5i-FT/Cdk5i-TF: This version includes the this compound, a Fluorescein isothiocyanate (FITC) tag for visualization, and a Trans-Activator of Transcription (TAT) sequence (YGRKKRRQRRR) to facilitate cell and blood-brain barrier penetration.[1][2][7]
-
The peptide is typically synthesized and purified by a commercial vendor.
-
Reconstitute the lyophilized peptide in a sterile, pyrogen-free vehicle suitable for intraperitoneal injection, such as sterile saline or phosphate-buffered saline (PBS). The final concentration should be calculated based on the desired dosage and the average weight of the mice.
2. Mouse Models:
-
CK-p25 Mice: An inducible model of Alzheimer's-like neurodegeneration where p25 expression can be turned on.[1][7]
-
PS19 Mice: A model for Frontotemporal Dementia that overexpresses the human mutant Tau P301S.[1][8]
3. Intraperitoneal (IP) Injection Procedure:
-
Animal Handling: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). Handle mice gently to minimize stress.
-
Dosage Calculation: Calculate the volume of the peptide solution to be injected based on the individual mouse's body weight and the target dosage (e.g., 20 or 40 mg/kg).[1][7]
-
Injection Technique:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Use a sterile 25-27 gauge needle.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is drawn, confirming correct placement.
-
Slowly inject the calculated volume of the peptide solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions post-injection.
-
Protocol 2: Assessment of this compound Efficacy
1. Brain Tissue Analysis:
-
Brain Penetration: 24 hours after a single IP injection of FITC-conjugated Cdk5i, sacrifice the mouse and perfuse with PBS followed by 4% paraformaldehyde.[1] Collect the brain and prepare sections for immunohistochemistry using an anti-FITC antibody to visualize peptide distribution in regions like the hippocampus and cortex.[1]
-
Western Blotting: Homogenize brain tissue to prepare lysates. Use western blotting to quantify levels of:
-
Phosphorylated Tau (pTau) at various residues (e.g., T181, S396, S404) to assess the effect on tauopathy.[1]
-
Total Cdk5 and its activators.
-
-
Immunohistochemistry/Immunofluorescence: Analyze brain sections to assess:
2. Behavioral Testing:
-
Morris Water Maze: To assess spatial learning and memory, which are often impaired in neurodegenerative models.[7] Mice are trained to find a hidden platform in a pool of water. The time taken to find the platform (latency) and the time spent in the target quadrant during a probe trial are measured.[7]
Visualizations
Caption: Cdk5 signaling pathway in normal and pathological conditions.
Caption: Experimental workflow for this compound administration.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rawamino.com [rawamino.com]
- 5. neurosciencenews.com [neurosciencenews.com]
- 6. peptidesciences.com [peptidesciences.com]
- 7. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application of Cdk5i Peptide in Human iPSC-Derived Cerebral Organoids for Neurodegenerative Disease Modeling
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human induced pluripotent stem cell (iPSC)-derived cerebral organoids have emerged as a powerful in vitro model to study human brain development and neurodegenerative diseases. These three-dimensional, self-organizing structures recapitulate key aspects of early human brain development, providing a unique platform to investigate disease mechanisms and test potential therapeutic agents in a human-relevant context.
One of the key pathological hallmarks of several neurodegenerative disorders, including Alzheimer's disease and frontotemporal dementia (FTD), is the hyperphosphorylation of the microtubule-associated protein Tau. A critical driver of this pathology is the aberrant activity of cyclin-dependent kinase 5 (Cdk5). Under neurotoxic conditions, the Cdk5 activator p35 is cleaved by the protease calpain into a more stable and pathogenic fragment, p25. The resulting Cdk5/p25 complex exhibits prolonged and heightened kinase activity, leading to the hyperphosphorylation of Tau and subsequent neuronal dysfunction and death.
A promising therapeutic strategy is the targeted inhibition of the Cdk5/p25 complex. A 12-amino-acid peptide derived from Cdk5, termed Cdk5i, has been developed to specifically disrupt the interaction between Cdk5 and p25, thereby reducing its pathological kinase activity.[1] For effective delivery into cells and tissues, the Cdk5i peptide is often conjugated with a fluorescent tag (FITC) and a cell-penetrating peptide sequence from the TAT protein (Cdk5i-FT).[1][2]
These application notes provide a comprehensive overview and detailed protocols for the use of the Cdk5i-FT peptide in human iPSC-derived cerebral organoids, particularly those modeling tauopathies, to assess its therapeutic potential in reducing Tau hyperphosphorylation.
Data Presentation
The following table summarizes the quantitative data on the effect of Cdk5i-FT peptide treatment on Tau phosphorylation in cerebral organoids derived from an FTD patient with a MAPT P301L mutation. The data is extracted from published research and demonstrates a significant reduction in phosphorylated Tau (pTau) levels at specific epitopes.
| Treatment Group | Phospho-Tau Epitope | Mean Relative Immunoreactivity (Normalized to Scrambled Peptide Control) | Percentage Reduction | Statistical Significance |
| Cdk5i-FT Peptide | pTau S396 | ~0.45 | ~55% | p < 0.05 |
| Cdk5i-FT Peptide | pTau S404 | ~0.50 | ~50% | p < 0.05 |
Data is estimated from graphical representations in Pao, P.-C., Seo, J., et al. (2023). A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes. PNAS, 120(16), e2217864120.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Cdk5 signaling pathway in the context of neurodegeneration and the experimental workflow for utilizing the this compound in cerebral organoids.
References
Application Notes and Protocols for Assessing Cdk5i Peptide Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 5 (Cdk5) is a crucial enzyme in neuronal development and function. However, its dysregulation, often through the cleavage of its activator p35 to the more stable and potent p25, is implicated in the pathology of various neurodegenerative diseases, including Alzheimer's disease.[1] The Cdk5/p25 complex exhibits prolonged and heightened kinase activity, contributing to aberrant phosphorylation of substrates like tau protein.[1][2]
The Cdk5 inhibitory peptide (Cdk5i), a 12-amino-acid peptide derived from the T-loop of Cdk5, has emerged as a promising therapeutic candidate.[3] It is designed to specifically target and disrupt the Cdk5/p25 complex, thereby mitigating its pathological effects.[2][3] Accurate assessment of the binding affinity of Cdk5i and its analogs to the Cdk5/p25 complex is paramount for understanding its mechanism of action, optimizing its structure for improved efficacy, and advancing its development as a potential therapeutic agent.
These application notes provide an overview and detailed protocols for several key biophysical methods used to quantify the binding affinity of Cdk5i peptides to their target proteins.
Cdk5 Signaling Pathway and Cdk5i Inhibition
Under normal physiological conditions, Cdk5 is activated by its regulatory subunit p35. In response to neurotoxic stimuli, p35 is cleaved by calpain into p25. The resulting Cdk5/p25 complex is more stable and exhibits prolonged kinase activity, leading to hyperphosphorylation of various substrates and contributing to neurodegeneration. The Cdk5i peptide is designed to preferentially bind to the Cdk5/p25 complex, inhibiting its activity.
Quantitative Data Summary
The binding affinity of Cdk5i peptides is typically quantified by the equilibrium dissociation constant (Kd). A lower Kd value indicates a stronger binding affinity. The following table summarizes published binding affinity data for Cdk5i.
| Peptide | Target Protein | Method | Kd (μM) | Reference |
| Cdk5i | Cdk5/p25 complex | Microscale Thermophoresis (MST) | 0.17 | [4] |
| Cdk5i | Cdk5/p25 complex | Biolayer Interferometry (BLI) | 0.22 | [4] |
| Cdk5i | Cdk5 | Microscale Thermophoresis (MST) | 15.72 | [4] |
Experimental Protocols
Several biophysical techniques are suitable for determining the binding affinity of Cdk5i peptides. The choice of method often depends on factors such as sample availability, required throughput, and the specific information sought (e.g., kinetics vs. equilibrium binding).
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is dependent on size, charge, and hydration shell. A change in any of these properties upon ligand binding can be used to determine binding affinities.
Protocol:
-
Protein Labeling:
-
Label the target protein (e.g., Cdk5/p25 complex) with a fluorescent dye (e.g., RED-tris-NTA) according to the manufacturer's instructions.
-
The final concentration of the labeled protein should be in the low nanomolar range and kept constant for all measurements.
-
-
Ligand Preparation:
-
Prepare a stock solution of the this compound in an appropriate buffer.
-
Perform a serial dilution of the peptide to create a range of concentrations that will span the expected Kd value (e.g., from low micromolar to picomolar).
-
-
Binding Reaction:
-
Mix the constant concentration of the labeled protein with each concentration of the this compound.
-
Incubate the mixtures for a sufficient time to reach binding equilibrium (typically 5-10 minutes at room temperature).
-
-
MST Measurement:
-
Load the samples into hydrophilic or hydrophobic capillaries, depending on the sample properties.
-
Place the capillaries into the MST instrument.
-
The instrument will apply a microscopic temperature gradient and measure the fluorescence change in the heated spot.
-
-
Data Analysis:
-
The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration.
-
Fit the resulting binding curve using appropriate software to determine the Kd value.
-
Biolayer Interferometry (BLI)
BLI is a label-free optical biosensing technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip. The binding of molecules to the sensor surface causes a wavelength shift that is proportional to the bound mass.
Protocol:
-
Ligand Immobilization:
-
Biotinylate the Cdk5/p25 protein using a standard biotinylation kit.
-
Hydrate streptavidin-coated biosensor tips in the assay buffer.
-
Immobilize the biotinylated Cdk5/p25 onto the biosensor tips.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the this compound in the assay buffer.
-
-
BLI Measurement:
-
Baseline: Establish a stable baseline for the immobilized biosensors in the assay buffer.
-
Association: Move the biosensors to the wells containing the this compound dilutions and record the association phase in real-time.
-
Dissociation: Transfer the biosensors back to the assay buffer to monitor the dissociation of the peptide.
-
-
Data Analysis:
-
The resulting sensorgrams are analyzed using the instrument's software.
-
Globally fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Surface Plasmon Resonance (SPR)
SPR is another label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon molecular binding.
Protocol:
-
Ligand Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of EDC and NHS.
-
Inject the Cdk5/p25 protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Injection:
-
Inject a series of concentrations of the this compound over the immobilized surface and a reference flow cell.
-
-
Data Collection:
-
Monitor the change in the SPR signal (response units, RU) in real-time during the association and dissociation phases.
-
-
Surface Regeneration:
-
After each analyte injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer) to remove the bound peptide.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model to obtain kon, koff, and Kd.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Protocol:
-
Sample Preparation:
-
Prepare the Cdk5/p25 protein and the this compound in the exact same buffer to minimize heat of dilution effects.
-
The concentration of the protein in the sample cell and the peptide in the syringe should be carefully chosen based on the expected Kd.
-
-
ITC Experiment:
-
Load the Cdk5/p25 solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of small injections of the peptide into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of binding.
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening.
Protocol:
-
Tracer Preparation:
-
Synthesize or purchase a fluorescently labeled version of the this compound (the "tracer").
-
-
Binding Assay:
-
In a multi-well plate, mix a constant concentration of the tracer with a serial dilution of the Cdk5/p25 protein.
-
Include controls for the free tracer (no protein) and buffer alone.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
FP Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the protein concentration.
-
Fit the resulting sigmoidal curve to a one-site binding model to determine the Kd.
-
Conclusion
The methods described in these application notes provide robust and quantitative approaches to assess the binding affinity of Cdk5i peptides. A thorough characterization of binding affinity and kinetics is essential for the rational design and optimization of Cdk5i-based therapeutics for the treatment of neurodegenerative diseases. The choice of the most appropriate method will depend on the specific research question, available resources, and desired throughput.
References
- 1. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptidesciences.com [peptidesciences.com]
- 3. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk5i in CK-p25 Transgenic Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Cdk5i, a peptide inhibitor of Cyclin-dependent kinase 5 (Cdk5), in the CK-p25 transgenic mouse model of neurodegeneration. This document includes detailed protocols for key experiments, a summary of quantitative data from published studies, and diagrams illustrating the relevant biological pathways and experimental workflows.
Introduction
Cyclin-dependent kinase 5 (Cdk5) is a crucial enzyme in neuronal processes. Its dysregulation, often initiated by the cleavage of its activator p35 to the more stable and potent p25, is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease.[1][2][3] The resulting Cdk5/p25 complex exhibits prolonged and aberrant kinase activity, leading to hyperphosphorylation of substrates like tau, neuronal loss, and neuroinflammation.[3][4] The CK-p25 transgenic mouse model, which allows for the inducible overexpression of p25 in the forebrain, recapitulates many of these pathological features.[3][5][6][7]
Cdk5i is a 12-amino-acid peptide designed to selectively interfere with the Cdk5/p25 complex, thereby reducing its pathological activity while sparing the normal physiological functions of Cdk5/p35.[5][8] This makes Cdk5i a promising therapeutic candidate for neurodegenerative disorders. These notes detail the application of a modified, brain-penetrant version of this peptide, Cdk5i-FT (tagged with FITC and a TAT sequence), in CK-p25 mice.[5][9]
Data Summary
The following tables summarize the key quantitative findings from studies utilizing Cdk5i in cellular and CK-p25 mouse models.
Table 1: In Vitro Efficacy of Cdk5i
| Parameter | Effect of Cdk5i | Approximate Reduction | Reference |
| Cdk5/p25 Interaction | Disrupts complex formation | ~25% | [5] |
| Cdk5/p25 Kinase Activity | Inhibits aberrant activity | ~27% | [5] |
| Cdk5 Expression (overall) | Downregulates Cdk5 levels | ~35% | [2][8] |
Table 2: In Vivo Efficacy of Cdk5i-FT in CK-p25 Mice
| Pathological Marker | Treatment Group | Outcome | Approximate Reduction/Change | Reference |
| DNA Damage (γH2AX+ neurons) | Cdk5i-FT | Reduced number of positive neurons | ~50% | [5] |
| Substrate Phosphorylation (pGR S211) | Cdk5i-FT | Reduced upregulation of phosphorylation | ~35% | [5] |
| Microgliosis (IBA1+ cells) | Cdk5i-FT | Reduced number and size of microglia | Markedly reduced | [5] |
| Astrogliosis (GFAP+ cells) | Cdk5i-FT | Reduced number and size of astrocytes | Markedly reduced | [5] |
| Tau Phosphorylation (pTau S396) | Cdk5i-FT | Reduced hyperphosphorylation | Significant reduction | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of Cdk5/p25 pathology and the experimental approach for testing Cdk5i.
Caption: Cdk5/p25 signaling pathway in neurodegeneration and the point of intervention by Cdk5i.
Caption: Experimental workflow for evaluating Cdk5i-FT efficacy in CK-p25 transgenic mice.
Experimental Protocols
Animal Model and p25 Induction
-
Model: CK-p25 transgenic mice, which allow for doxycycline-regulated expression of p25 in forebrain neurons.[5][6]
-
Induction: To induce p25 expression, mice are switched from a doxycycline-supplemented diet to a standard diet.[6] The induction period for observing early pathological changes is typically 2 weeks.[5] For more advanced neurodegeneration and cognitive deficits, a 6-week induction period is used.[5]
Cdk5i-FT Peptide Administration
-
Peptide: this compound tagged with FITC for visualization and a TAT sequence for blood-brain barrier penetration (Cdk5i-FT).[5][9]
-
Control: A scrambled version of the peptide with the same tags (SC-FT) or saline should be used as controls.[5]
-
Administration Route: Intraperitoneal (IP) injection.[5]
-
Dosage: 20 mg/kg body weight.[5]
-
Frequency: Every other day during the p25 induction period.[5]
Immunohistochemistry (IHC) for Neuropathological Markers
-
Tissue Preparation:
-
Staining:
-
Perform antigen retrieval if necessary for the specific antibody.
-
Block non-specific binding with a suitable blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Incubate sections with primary antibodies overnight at 4°C. Key antibodies include:
-
Wash sections and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Mount sections with a DAPI-containing mounting medium to visualize nuclei.
-
-
Imaging and Quantification:
-
Capture images using a confocal microscope.
-
Quantify the number of positive cells or the intensity of the fluorescent signal in specific brain regions (e.g., hippocampus CA1) using image analysis software.[5]
-
Cdk5 Kinase Activity Assay
This assay measures the ability of Cdk5 immunoprecipitated from brain lysates to phosphorylate a substrate.[12][13]
-
Lysate Preparation:
-
Homogenize brain tissue (e.g., hippocampus) in a lysis buffer containing protease and phosphatase inhibitors.[14]
-
-
Immunoprecipitation:
-
Incubate the protein lysate with an anti-Cdk5 antibody followed by protein A/G magnetic beads to pull down Cdk5 and its associated activators.[13]
-
-
Kinase Reaction:
-
Resuspend the beads in a kinase buffer.
-
Add a Cdk5 substrate (e.g., histone H1) and [γ-³²P]ATP.[12]
-
Incubate at 30°C to allow for the phosphorylation reaction.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify the radioactive signal.
-
Alternative non-radioactive methods using luminescence, such as the ADP-Glo™ Kinase Assay, can also be employed.[15][16] These assays measure ADP production, which is proportional to kinase activity.
-
Behavioral Testing for Cognitive Function
A battery of behavioral tests can be used to assess different aspects of cognitive function in CK-p25 mice.[17][18][19]
-
Morris Water Maze:
-
Purpose: To assess hippocampus-dependent spatial learning and memory.[20][21]
-
Procedure: Mice are trained to find a hidden platform in a circular pool of opaque water. Escape latency and path length are measured over several days of training. A probe trial with the platform removed is used to assess memory retention.[20]
-
-
Y-Maze Spontaneous Alternation:
-
Contextual Fear Conditioning:
Conclusion
The experimental application of Cdk5i in CK-p25 transgenic mice provides a robust platform for evaluating the therapeutic potential of inhibiting the aberrant Cdk5/p25 complex. The protocols and data presented here offer a framework for researchers to investigate the efficacy of Cdk5i and similar compounds in mitigating the pathological and cognitive deficits associated with p25-induced neurodegeneration.
References
- 1. Neuroprotective Mechanisms Mediated by CDK5 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptidesciences.com [peptidesciences.com]
- 3. Aberrant Cdk5 activation by p25 triggers pathological events leading to neurodegeneration and neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cdk5 Inhibitory Peptide Prevents Loss of Neurons and Alleviates Behavioral Changes in p25 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p25/Cyclin-Dependent Kinase 5 Induces Production and Intraneuronal Accumulation of Amyloid β In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurodegeneration and Neuroinflammation in cdk5/p25-Inducible Mice: A Model for Hippocampal Sclerosis and Neocortical Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rawamino.com [rawamino.com]
- 9. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. jneurosci.org [jneurosci.org]
- 12. researchgate.net [researchgate.net]
- 13. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Systemic Administration of a Brain Permeable Cdk5 Inhibitor Alters Neurobehavior [frontiersin.org]
- 15. promega.com [promega.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 18. criver.com [criver.com]
- 19. Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Early Cognitive and Behavioral Deficits in Mouse Models for Tauopathy and Alzheimer’s Disease [frontiersin.org]
- 21. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Cdk5i Peptide Treatment in Tau P301S Mouse Models of Tauopathy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tauopathies, including a subset of Frontotemporal Dementia (FTD) and Alzheimer's Disease (AD), are neurodegenerative disorders characterized by the aggregation of hyperphosphorylated tau protein. The Tau P301S mouse model, which overexpresses human mutant Tau P301S, is a widely used preclinical model that recapitulates key features of human tauopathy, including progressive tau pathology, synapse loss, neuroinflammation, and cognitive deficits.[1][2][3]
Cyclin-dependent kinase 5 (Cdk5) is a crucial kinase in neuronal function.[1][4] Under pathological conditions, its regulatory partner, p35, is cleaved by the protease calpain into a more stable and potent activator, p25.[5][6] The resulting hyperactive Cdk5/p25 complex is implicated in the aberrant hyperphosphorylation of tau, contributing directly to neurofibrillary tangle formation and subsequent neurodegeneration.[5][7][8]
This document details the application of a Cdk5 inhibitory peptide (Cdk5i), a 12-amino-acid peptide derived from Cdk5 itself, designed to specifically inhibit the hyperactive Cdk5/p25 complex.[1][9] This peptide has shown therapeutic potential by ameliorating pathological phenotypes in various models of neurodegeneration, including the Tau P301S mouse model.[1][9]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes of Cdk5i peptide treatment in Tau P301S mice and related models as reported in preclinical studies.
Table 1: Biochemical Effects of this compound Treatment
| Parameter | Model System | Treatment Details | Outcome | Reference |
| Cdk5 Kinase Activity | Tau P301S Mouse Brain Lysates | Incubation with this compound | ~50% reduction in Cdk5 activity compared to scrambled peptide control.[9][10] | [9][10] |
| Tau Phosphorylation (pTau S396) | 7-9 month old Tau P301S Mice | Intraperitoneal (IP) injection | Significant reduction in pTau S396 immunoreactivity in the hippocampus.[1] | [1] |
| Tau Phosphorylation (pTau T181, S396, S404) | Tau P301S Mouse Brain Lysates | Western Blot Analysis | Significant reduction in pTau levels at various epitopes.[9] | [9] |
| Tau Seeding Activity | 7-9 month old Tau P301S Mice | IP injection | Reduction in tau seeding activity in brain lysates.[1] | [1] |
| DNA Damage (γH2AX) | CK-p25 Mice | IP injection (40 mg/kg) during 2-week p25 induction | Nearly 50% reduction in γH2AX-positive neurons in the hippocampal CA1 region.[1] | [1] |
Table 2: Histopathological and Cellular Effects of this compound Treatment
| Parameter | Model System | Treatment Details | Outcome | Reference |
| Neuronal Loss | 7-9 month old Tau P301S Mice | IP injection | Rescue of neuronal loss in the hippocampal CA3 region.[1] | [1] |
| Microglial Activation | 7-9 month old Tau P301S Mice | IP injection | ~33% reduction in microglial cell size in the hippocampus.[1] | [1] |
| Microglial Number | 7-9 month old Tau P301S Mice | IP injection | ~25% trend toward lower microglial cell numbers in the hippocampus.[1] | [1] |
| Brain Penetration | CK-p25 Mice | Single IP injection (40 mg/kg) of FITC-conjugated Cdk5i | FITC signal detected in hippocampus and cortex after 24 hours.[9] | [9] |
Table 3: Behavioral Effects of this compound Treatment
| Behavioral Test | Model System | Treatment Details | Outcome | Reference |
| Spatial Memory (Water Maze) | Mouse model of AD with hyperactive Cdk5 | Peptide injection | Improved performance in learning to navigate a water maze compared to controls.[11] | [11] |
| Cognition | CK-p25 and Tau P301S Mice | IP injection | General improvement in cognition reported.[1] | [1] |
Visualized Pathways and Workflows
Cdk5/p25 Signaling Pathway in Tauopathy
Caption: Cdk5/p25 signaling cascade in tauopathy and the inhibitory action of the this compound.
Experimental Workflow for In Vivo Studies
Caption: A typical experimental workflow for evaluating this compound efficacy in P301S mice.
Experimental Protocols
Protocol 1: this compound Preparation and Administration
This protocol describes the preparation and intraperitoneal (IP) administration of the this compound to mice. The this compound often includes modifications for stability and brain penetration, such as a cell-penetrating TAT sequence and a FITC tag for visualization (Cdk5i-FT).[1][6]
Materials:
-
Lyophilized this compound (e.g., Cdk5i-FT) and scrambled control peptide (SC-FT).
-
Sterile, pyrogen-free saline or Phosphate-Buffered Saline (PBS).
-
Sterile microcentrifuge tubes.
-
Insulin syringes (e.g., 28-30 gauge).
-
Animal scale.
Procedure:
-
Reconstitution: Reconstitute the lyophilized Cdk5i and scrambled peptides in sterile saline or PBS to a desired stock concentration (e.g., 10 mg/mL). Gently vortex to dissolve and store aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Dose Calculation: The typical dosage for in vivo studies is 20-40 mg/kg body weight.[1][9]
-
Weigh the mouse to determine its exact body weight in kilograms (kg).
-
Calculate the required volume: Volume (μL) = (Mouse Weight (kg) * Dose (mg/kg) * 1000) / Stock Concentration (mg/mL)
-
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck to expose the abdomen. The mouse can be placed on a wire cage lid for better grip.
-
IP Injection:
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
The needle should be inserted at a 15-20 degree angle, bevel up.
-
Aspirate slightly to ensure no fluid (blood or urine) is drawn, confirming correct placement in the peritoneal cavity.
-
Inject the calculated volume of the peptide solution smoothly.
-
-
Post-Injection Monitoring: Return the mouse to its home cage and monitor for any signs of distress.
-
Treatment Schedule: For chronic studies, injections are typically administered every other day for a period ranging from two weeks to several months.[1]
Protocol 2: Western Blot for Phosphorylated Tau (p-Tau)
This protocol outlines the detection of p-Tau in brain tissue lysates from treated and control mice.
Materials:
-
Mouse brain tissue (hippocampus or cortex).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris).
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-pTau S396, anti-pTau S404, anti-pTau T181, anti-Total Tau, anti-GAPDH (loading control).[1][9]
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Tissue Lysis: Homogenize dissected brain tissue in ice-cold RIPA buffer. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Prepare samples by mixing a standardized amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and heating at 95°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-pTau S396) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize p-Tau levels to total Tau or a loading control like GAPDH.[12]
Protocol 3: Immunohistochemistry (IHC) for Neuronal and Glial Markers
This protocol provides a general framework for staining brain sections to visualize key pathological markers.
Materials:
-
4% Paraformaldehyde (PFA) in PBS.
-
Sucrose (B13894) solutions (15% and 30% in PBS).
-
Cryostat or vibratome.
-
Blocking/Permeabilization solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS).
-
Primary antibodies: anti-pTau (e.g., AT8 for pS202/T205, or pS396), anti-NeuN (neurons), anti-IBA1 (microglia), anti-GFAP (astrocytes).[1]
-
Fluorescently-conjugated secondary antibodies (e.g., Alexa Fluor 488, 594).
-
DAPI or Hoechst for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Tissue Preparation:
-
Deeply anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions until it sinks.
-
Freeze the brain and cut 30-40 µm sections using a cryostat.
-
-
Staining:
-
Wash free-floating sections in PBS.
-
Incubate sections in blocking/permeabilization solution for 1-2 hours at room temperature.
-
Incubate with primary antibody cocktail (e.g., anti-pTau and anti-NeuN) diluted in blocking solution for 24-48 hours at 4°C.
-
Wash sections extensively with PBS or PBST.
-
Incubate with the corresponding fluorescently-conjugated secondary antibodies for 2 hours at room temperature in the dark.
-
Counterstain with DAPI or Hoechst for 10 minutes.
-
-
Mounting and Imaging:
-
Wash the sections, then mount them onto glass slides and coverslip with mounting medium.
-
Acquire images using a confocal or fluorescence microscope.
-
-
Image Analysis: Quantify parameters such as the number of p-Tau positive cells, neuronal counts (NeuN+), or microglial morphology (IBA1+) using image analysis software.[1][13]
Protocol 4: Cdk5 Kinase Activity Assay
This protocol is adapted from standard immunoprecipitation (IP)-linked kinase assays to measure Cdk5 activity from brain lysates.[9][14][15]
Materials:
-
Brain tissue lysates (prepared as in Protocol 2, but with a non-denaturing lysis buffer).
-
Anti-Cdk5 antibody (for IP).
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Kinase assay buffer.
-
Histone H1 (as a substrate).
-
[γ-³²P]ATP (radioactive) or ATP and a phospho-specific antibody for non-radioactive detection.
-
SDS-PAGE and autoradiography film or blotting equipment.
Procedure:
-
Immunoprecipitation:
-
Incubate 200-500 µg of protein lysate with an anti-Cdk5 antibody for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the Cdk5-antibody complexes.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific proteins.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing Histone H1 and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes with gentle shaking.
-
-
Stopping the Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film to detect the radiolabeled (phosphorylated) Histone H1.
-
-
Analysis: Quantify the radioactive signal. A reduction in the signal from Cdk5i-treated mice compared to controls indicates inhibition of Cdk5 activity.[9][10]
References
- 1. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P301S Mutant Human Tau Transgenic Mice Manifest Early Symptoms of Human Tauopathies with Dementia and Altered Sensorimotor Gating | PLOS One [journals.plos.org]
- 3. Behavioral deficit, oxidative stress, and mitochondrial dysfunction precede tau pathology in P301S transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rawamino.com [rawamino.com]
- 6. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TFP5, a Peptide Inhibitor of Aberrant and Hyperactive Cdk5/p25, Attenuates Pathological Phenotypes and Restores Synaptic Function in CK-p25Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons | The EMBO Journal [link.springer.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. A new peptide may hold potential as an Alzheimer’s treatment | Brain and Cognitive Sciences [bcs.mit.edu]
- 12. Tauopathy Analysis in P301S Mouse Model of Alzheimer Disease Immunized with DNA and MVA Poxvirus-Based Vaccines Expressing Human Full-Length 4R2N or 3RC Tau Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of p25/Cdk5 Attenuates Tauopathy in Mouse and iPSC Models of Frontotemporal Dementia | Journal of Neuroscience [jneurosci.org]
- 15. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability and solubility of Cdk5i peptide in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Cdk5i peptide.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of the this compound in experimental settings.
Problem: Poor Solubility of this compound
Question: My lyophilized this compound is not dissolving properly in aqueous solutions. What steps can I take to improve its solubility?
Answer:
Poor solubility of the this compound can be a significant hurdle. The this compound is a 12-amino acid sequence (ARAFGIPVRCYS) which may present solubility challenges depending on its modification state and the solvent used.[1] Here are some systematic steps to improve its dissolution:
Initial Steps:
-
Aliquot Before Dissolving: To avoid repeated freeze-thaw cycles of the entire stock, it is recommended to aliquot the lyophilized peptide upon receipt.
-
Warm to Room Temperature: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation.
-
Initial Solvent Choice: Start with sterile, oxygen-free water or a common buffer like Tris or phosphate (B84403) buffer at a neutral pH.[2]
Systematic Solubilization Strategy:
If the peptide does not dissolve in water or buffer, follow this decision-making workflow:
DOT Script for Solubility Troubleshooting Workflow
A decision tree for troubleshooting this compound solubility.
Quantitative Recommendations for Solubilization:
| This compound Type | Recommended Solvent Strategy | Notes |
| Unmodified Cdk5i | 1. Sterile Water or PBS (pH 7.4) 2. If insoluble, add 10-30% acetic acid dropwise. | The net charge will determine the appropriate acidic or basic solvent.[3] |
| Cdk5i-TF (TAT-FITC) | 1. Sterile Water or PBS (pH 7.4) 2. If insoluble, use a small amount of DMSO (e.g., 10-50 µL) to dissolve, then slowly add aqueous buffer. | The TAT sequence is basic, which should aid aqueous solubility. However, FITC can be hydrophobic.[4][5] |
| Highly Hydrophobic Constructs | 1. Dissolve in a minimal volume of DMSO or DMF. 2. Slowly add the dissolved peptide to your aqueous experimental buffer with vortexing. | Aim for a final DMSO concentration of <1% in cell-based assays.[6] |
Problem: Peptide Aggregation or Precipitation Over Time
Question: My this compound solution appears clear initially but becomes cloudy or forms a precipitate after storage. What is causing this and how can I prevent it?
Answer:
Peptide aggregation is a common issue, especially for peptides with hydrophobic residues.[7] Aggregation can lead to a loss of active peptide concentration and potentially confounding experimental results.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal pH | Ensure the pH of the solution is not near the isoelectric point (pI) of the peptide, as solubility is minimal at the pI.[7] Adjust the pH of your buffer accordingly. |
| High Concentration | Store the peptide at the lowest feasible concentration for your stock solution. It is often better to prepare fresh dilutions from a concentrated stock in an organic solvent like DMSO. |
| Improper Storage | Store peptide solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Oxidation | The Cdk5i sequence contains a cysteine residue which can form disulfide bonds, leading to dimerization and aggregation.[1] Prepare solutions using degassed, oxygen-free buffers. |
Problem: Loss of Cdk5i Activity
Question: I am not observing the expected inhibition of Cdk5/p25 activity in my kinase assays. Could my this compound have lost its activity?
Answer:
Loss of activity can be due to degradation or improper handling.
Troubleshooting Steps:
-
Confirm Peptide Integrity: If possible, verify the peptide's mass and purity using mass spectrometry (MS) and high-performance liquid chromatography (HPLC).
-
Review Storage and Handling:
-
Storage: Lyophilized peptides should be stored at -20°C or colder. Peptide solutions are less stable and should be stored frozen in aliquots.
-
Freeze-Thaw Cycles: Minimize the number of times you freeze and thaw your peptide stock solution.
-
-
Consider Chemical Degradation: Peptides in aqueous solutions can undergo degradation through processes like deamidation and hydrolysis.[8] Using buffers optimized for pH and ionic strength can improve stability.[8]
-
Use a Control Peptide: Include a scrambled version of the this compound (with the same amino acids in a random order) in your experiments.[1][4] This helps confirm that the observed effects are specific to the Cdk5i sequence.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the this compound?
The this compound is a 12-amino-acid fragment derived from the T-loop of Cdk5.[4] In pathological conditions associated with neurodegenerative diseases, the Cdk5 activator p35 is cleaved into p25 by calpain.[5][9] The resulting Cdk5/p25 complex has prolonged and aberrant activity, leading to hyperphosphorylation of substrates like Tau.[9][10] The this compound is designed to selectively interfere with the interaction between Cdk5 and p25, thereby reducing the pathological kinase activity of the Cdk5/p25 complex while having minimal impact on the normal physiological activity of Cdk5/p35.[4][9]
DOT Script for Cdk5i Mechanism of Action
The signaling pathway of Cdk5 and the inhibitory action of Cdk5i.
Q2: What are the Cdk5i-TF and Cdk5i-FT peptides?
These are modified versions of the this compound designed to improve its experimental utility.[4][9]
-
TAT (Trans-Activator of Transcription): This is a cell-penetrating peptide sequence that is added to facilitate the delivery of Cdk5i across cell membranes and the blood-brain barrier.[5][9]
-
FITC (Fluorescein isothiocyanate): This is a fluorescent tag that allows for the visualization and tracking of the peptide's localization within cells and tissues.[5][9]
The combined construct is often referred to as Cdk5i-TF or Cdk5i-FT.[4][9]
Q3: What concentration of this compound should I use in my experiments?
The optimal concentration will vary depending on the experimental system. Based on published studies, here are some starting points:
-
Cultured Neurons: Treatment with 10 nM of Cdk5i-FT for 6 hours has been shown to be effective.[4][11]
-
In Vitro Kinase Assays: The binding affinity (Kd) of Cdk5i to the Cdk5/p25 complex has been measured at approximately 0.17-0.22 µM.[1] Concentrations in this range would be a logical starting point for biochemical assays.
Q4: How should I store my this compound?
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability.
-
Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO), aliquot into single-use volumes, and store at -80°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: this compound Solubility Test
This protocol outlines a method to determine the optimal solvent for your specific this compound.
Methodology:
-
Aliquot a small amount of the lyophilized peptide (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add a defined volume of the first solvent to be tested (e.g., 100 µL of sterile water) to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex the tube for 30 seconds. If the peptide is not fully dissolved, sonicate the solution briefly in a water bath sonicator.
-
Visually inspect the solution for any undissolved particles.
-
If the peptide is insoluble, proceed to the next solvent in a stepwise manner as outlined in the troubleshooting guide (e.g., add a small amount of acetic acid for a basic peptide).
-
Once the peptide is dissolved, perform a final centrifugation (e.g., 10,000 x g for 5 minutes) to pellet any micro-aggregates.[2]
-
Carefully transfer the clear supernatant to a new tube. This is your stock solution.
Protocol 2: In Vitro Cdk5/p25 Kinase Activity Assay
This protocol provides a general workflow for assessing the inhibitory effect of Cdk5i on Cdk5/p25 kinase activity.
DOT Script for Kinase Assay Workflow
A general workflow for an in vitro Cdk5 kinase inhibition assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, recombinant active Cdk5/p25 enzyme, and the desired concentration of this compound or a scrambled control peptide.
-
Pre-incubation: Allow the enzyme and peptide to pre-incubate for a set time (e.g., 15 minutes) at the reaction temperature (e.g., 30°C) to allow for binding.
-
Initiate Reaction: Add the kinase substrate (e.g., Histone H1) and ATP (spiked with [γ-³²P]ATP for radioactive detection) to start the reaction.
-
Incubation: Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
-
Stop Reaction: Terminate the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.
-
Analysis: Boil the samples and separate the proteins by SDS-PAGE. The phosphorylation of the substrate can be detected by autoradiography (for ³²P) or by Western blot using a phospho-specific antibody.
-
Quantification: Quantify the signal to determine the extent of inhibition by the this compound compared to the control.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. biomatik.com [biomatik.com]
- 4. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [mdpi.com]
- 9. rawamino.com [rawamino.com]
- 10. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Overcoming challenges with Cdk5i peptide delivery in vivo
Welcome to the Technical Support Center for Cdk5i Peptide In Vivo Delivery.
This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the this compound in vivo.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with the this compound.
Problem 1: Low Bioavailability or Lack of Efficacy in the Central Nervous System (CNS)
Question: I've administered the this compound systemically (e.g., via intraperitoneal injection), but I'm not observing the expected downstream effects in the brain. What could be the issue?
Answer:
Low bioavailability of the this compound in the CNS is a common challenge. Several factors could be contributing to this issue:
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Blood-Brain Barrier (BBB) Penetration | The native this compound has limited ability to cross the BBB. To overcome this, it is often conjugated to a cell-penetrating peptide (CPP) like the TAT sequence.[1][2][3][4] Ensure your this compound is conjugated to a CPP. Studies have shown that a TAT-conjugated this compound can be detected in the cortex and hippocampus after a single intraperitoneal injection.[5][6] |
| Peptide Degradation | Peptides are susceptible to degradation by proteases in the bloodstream.[7] Consider using a modified version of the peptide with enhanced stability or a delivery vehicle like nanoparticles to protect it from degradation. |
| Incorrect Dosage | The optimal dosage can vary depending on the animal model and the specific research question. A study in CK-p25 mice used a 20 mg/kg body weight dose administered via intraperitoneal injection.[8] It may be necessary to perform a dose-response study to determine the most effective concentration for your experiment. |
| Suboptimal Administration Route | While intraperitoneal and intravenous injections are common, the choice of administration route can significantly impact bioavailability.[7] For direct CNS delivery, intracranial injections can be considered, although they are more invasive.[9] |
Problem 2: High Variability in Experimental Results
Question: I'm observing significant variability in the outcomes of my in vivo experiments with this compound between different animals. How can I improve the consistency of my results?
Answer:
Variability in in vivo experiments can be frustrating. Here are some factors to consider to improve reproducibility:
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Peptide Formulation | Ensure the peptide is fully solubilized and the formulation is consistent across all injections.[7] The pH and buffer system can impact peptide stability.[7] For lyophilized peptides, be aware of the presence of counterions like trifluoroacetic acid (TFA), which can affect the net weight and solubility.[10] |
| Improper Injection Technique | Ensure that injections are administered consistently. For intravenous injections, confirm that the needle is in the vein to avoid subcutaneous blebbing.[7] For intraperitoneal injections, avoid the midline to prevent puncture of the bladder or cecum.[7] |
| Animal-to-Animal Variation | Use age- and weight-matched animals for your experiments. Acclimate the animals to handling before the experiment to reduce stress-related variability. |
| Timing of Analysis | The pharmacokinetic profile of the peptide will determine the optimal time for tissue collection and analysis. A time-course study may be necessary to identify the peak concentration of the peptide in the target tissue. |
Problem 3: Off-Target Effects or Toxicity
Question: I'm concerned about potential off-target effects or toxicity of the this compound in my in vivo model. What should I look for and how can I mitigate these risks?
Answer:
While the this compound is designed for specificity, it's crucial to monitor for any adverse effects.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inhibition of Physiological Cdk5/p35 Activity | The this compound is designed to selectively inhibit the hyperactive Cdk5/p25 complex.[1][5][6] However, at high concentrations, it could potentially interfere with the normal physiological functions of Cdk5/p35, which are important for neuronal development and synaptic plasticity.[5][8][11] It is important to perform dose-response studies to find a therapeutic window that minimizes off-target effects. |
| Toxicity of the Delivery Vehicle | If you are using a cell-penetrating peptide (CPP) or another delivery vehicle, it is important to include a control group that receives the delivery vehicle alone to assess its potential toxicity. |
| General Animal Health | Monitor the animals for any signs of distress, weight loss, or changes in behavior. If any adverse effects are observed, it may be necessary to adjust the dose or the administration schedule. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary mechanism of action of the this compound?
The this compound is a 12-amino-acid fragment derived from Cdk5.[8][10] Its primary mechanism is to selectively bind to the aberrant Cdk5/p25 complex with high affinity, thereby inhibiting its kinase activity.[5][6] This is crucial in neurodegenerative conditions where the conversion of p35 to the more stable p25 leads to Cdk5 hyperactivation.[1][6][12]
Q2: How does the this compound cross the blood-brain barrier (BBB)?
By itself, the this compound has poor BBB permeability. To enhance its delivery to the brain, it is commonly conjugated to a cell-penetrating peptide (CPP), such as the TAT (transactivator of transcription) peptide.[1][2][3][4] This modification facilitates its transport across the BBB and into neurons.[6][8]
Experimental Design and Protocols
Q3: What are the recommended administration routes for this compound in vivo?
The most common administration routes for systemic delivery in preclinical studies are intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections.[7] The choice depends on the desired pharmacokinetic profile and the experimental model. For direct CNS targeting, intracranial injections can be used.
Q4: How can I visualize the distribution of the this compound in the brain?
To track the peptide's distribution, it can be conjugated to a fluorescent tag like fluorescein (B123965) isothiocyanate (FITC).[1][3][8] Following administration, brain tissue can be sectioned and imaged using fluorescence microscopy to detect the FITC signal in different brain regions.[5][8]
Data Interpretation
Q5: What are the key downstream markers to assess the efficacy of this compound in vivo?
The efficacy of the this compound can be assessed by measuring the phosphorylation of Cdk5 substrates. A key pathological substrate is the Tau protein; hyperphosphorylation of Tau is a hallmark of several neurodegenerative diseases.[8] A successful Cdk5i treatment should lead to a reduction in phosphorylated Tau levels.[8] Other markers of neurodegeneration, such as neuronal loss and microglial activation, can also be evaluated.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Cdk5i and related inhibitors.
Table 1: Binding Affinity of this compound
| Binding Partner | Dissociation Constant (Kd) | Reference |
| Cdk5/p25 complex | 0.17 µM | [8][10] |
| Cdk5 alone | 15.72 µM | [8] |
This data highlights the high specificity of the this compound for the pathological Cdk5/p25 complex.
Table 2: In Vivo Efficacy of TAT-Cdk5i-FITC Peptide
| Animal Model | Treatment and Dosage | Key Findings | Reference |
| CK-p25 Mice | 20 mg/kg IP injection | Ameliorated brain pathologies and improved cognition. | [8] |
| Tau P301S Mice | Not specified | Reduced Tau hyperphosphorylation, neuronal loss, and microglial activation. | [8] |
| p25 Transgenic Mice | Not specified | Prevented loss of neurons and alleviated behavioral changes. | [1] |
Experimental Protocols
Protocol 1: Preparation and Administration of TAT-Cdk5i-FITC Peptide for In Vivo Studies
This protocol outlines the steps for preparing and administering the TAT-conjugated and FITC-labeled this compound for in vivo experiments in mice.
Materials:
-
Lyophilized TAT-Cdk5i-FITC peptide
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
-
Sterile syringes (0.5-1 ml) and needles (25-27 G)
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Animal restrainer (optional)
Procedure:
-
Peptide Reconstitution:
-
Carefully calculate the amount of sterile saline or PBS needed to achieve the desired final concentration.
-
Add the solvent to the vial of lyophilized peptide.
-
Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent aggregation.[7]
-
-
Animal Preparation:
-
Acclimate the mice to handling for several days before the experiment.
-
Weigh each mouse to determine the correct injection volume based on the desired dosage (e.g., 20 mg/kg).
-
-
Intraperitoneal (IP) Injection:
-
Manually restrain the mouse, exposing the abdomen.
-
Tilt the animal slightly with its head down.
-
Identify the injection site in the lower abdominal quadrant, avoiding the midline.[7]
-
Wipe the injection site with a 70% alcohol wipe.
-
Insert the needle at a 10-20 degree angle and inject the peptide solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Assessment of this compound Brain Penetration by Fluorescence Microscopy
This protocol describes how to assess the presence of FITC-labeled this compound in the brain.
Materials:
-
Mice treated with TAT-Cdk5i-FITC
-
Anesthetic and perfusion solutions (e.g., saline and 4% paraformaldehyde)
-
Vibratome or cryostat for sectioning
-
Microscope slides
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Tissue Collection and Fixation:
-
At a predetermined time point after peptide administration (e.g., 24 hours), anesthetize the mouse.
-
Perform transcardial perfusion with saline followed by 4% paraformaldehyde to fix the brain tissue.
-
Dissect the brain and post-fix it in 4% paraformaldehyde overnight at 4°C.
-
-
Sectioning:
-
Cryoprotect the brain in a sucrose (B13894) solution.
-
Section the brain into thin slices (e.g., 40 µm) using a vibratome or cryostat.
-
-
Imaging:
-
Mount the brain sections on microscope slides.
-
Use a mounting medium, with DAPI if desired, and cover with a coverslip.
-
Image the sections using a fluorescence microscope with appropriate filters for FITC (green fluorescence) and DAPI (blue fluorescence).
-
Examine different brain regions, such as the hippocampus and cortex, for the presence of FITC signal, which indicates peptide penetration.[8]
-
Visualizations
Signaling Pathway
Caption: Cdk5 signaling pathway in physiological and pathological conditions.
Experimental Workflow
References
- 1. rawamino.com [rawamino.com]
- 2. mdpi.com [mdpi.com]
- 3. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptidesciences.com [peptidesciences.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. insidescientific.com [insidescientific.com]
- 10. This compound [novoprolabs.com]
- 11. The role of Cdk5 in cognition and neuropsychiatric and neurological pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of the Cdk5i peptide on other kinases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Cdk5i peptide. The information below addresses potential issues related to off-target effects and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of the this compound?
The this compound is a 12-amino-acid inhibitor specifically designed to target the hyperactive Cdk5/p25 complex, which is implicated in neurodegenerative diseases.[1][2] It was developed by mapping the T-loop interface essential for the Cdk5-p25 interaction.[1] Studies have demonstrated that the this compound exhibits high selectivity for the pathological Cdk5/p25 complex over the physiological Cdk5/p35 complex.[1]
Quantitative binding assays have shown that the this compound binds to the Cdk5/p25 complex with a significantly higher affinity than to Cdk5 alone or other closely related kinases.[3][4]
Q2: Has a comprehensive kinome-wide screen been performed for the this compound?
While specific studies have confirmed the high selectivity of Cdk5i for Cdk5/p25 over Cdk5/p35, Cdk1, and Cdk2, publicly available, comprehensive kinome-wide screening data against a large panel of kinases is limited. Therefore, while the peptide is designed for high specificity, potential interactions with other kinases cannot be completely ruled out without a broad kinase profile.
Q3: I am observing unexpected phenotypes in my cellular assays. Could these be due to off-target effects of the this compound?
While the this compound is designed for high specificity, unexpected phenotypes in sensitive cellular systems could potentially arise from off-target effects. It is also important to consider other factors such as peptide concentration, cell line-specific responses, and the activation of compensatory signaling pathways.[5]
Q4: How can I experimentally assess the potential off-target effects of the this compound in my own experiments?
To investigate potential off-target effects, a multi-pronged approach is recommended:
-
Kinase Profiling: The most definitive method is to submit the this compound to a commercial kinase profiling service.[6][7] These services screen the compound against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50) against each. This provides a broad view of the peptide's selectivity.[7]
-
Cellular Target Engagement Assays: Employ techniques like the NanoBRET™ Target Engagement Intracellular Kinase Assay to confirm that the this compound is engaging Cdk5 within the cell at the concentrations used in your experiments.[8]
-
Western Blotting for Downstream Targets: Analyze the phosphorylation status of known Cdk5/p25 substrates (e.g., Tau) and substrates of potential off-target kinases.[9] If you observe changes in the phosphorylation of substrates of kinases other than Cdk5, it might indicate an off-target effect.
-
Use of a Scrambled Peptide Control: A scrambled peptide with the same amino acid composition but a different sequence should be used as a negative control in all experiments.[3] This helps to ensure that the observed effects are specific to the Cdk5i sequence.
-
Rescue Experiments: If you have a suspected off-target kinase, you can perform a rescue experiment by overexpressing a version of that kinase that is resistant to the inhibitor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of cytotoxicity observed at effective concentrations. | Off-target kinase inhibition. | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[5][6] 2. Test the effect of a structurally different Cdk5 inhibitor to see if the cytotoxicity persists. |
| Inconsistent or unexpected experimental results. | Activation of compensatory signaling pathways. | 1. Use Western blotting to probe for the activation of known compensatory pathways.[5] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[5] |
| Peptide instability. | 1. Check the stability of the this compound under your specific experimental conditions (e.g., in cell culture media at 37°C). | |
| Cell line-specific effects. | 1. Test the this compound in multiple cell lines to determine if the unexpected effects are consistent.[5] |
Quantitative Data Summary
The following table summarizes the reported binding affinities of the this compound.
| Ligand | Target | Dissociation Constant (Kd) | Reference |
| This compound | Cdk5/p25 complex | 0.17 µM | [4] |
| This compound | Cdk5 alone | > 40-fold weaker than Cdk5/p25 | [3][4] |
| This compound | Cdk2 | > 40-fold weaker than Cdk5/p25 | [3][4] |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol provides a general guideline for assessing the selectivity of the this compound using a commercial kinase profiling service.
Objective: To determine the inhibitory activity of the this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to generate a range of concentrations for testing. A common starting concentration for a single-point screen is 1 µM.
-
-
Assay Setup (performed by the service provider):
-
A panel of purified, recombinant kinases is used.
-
In a multi-well plate, each kinase is combined with its specific substrate and ATP.
-
-
Compound Incubation:
-
The this compound is added to the kinase reaction mixtures at the desired concentrations.
-
Appropriate controls, such as a no-inhibitor control (vehicle) and a known inhibitor for each kinase, are included.
-
-
Detection:
-
The reaction is stopped, and the amount of phosphorylated substrate is measured using a suitable detection method (e.g., radiometric, fluorescence, or luminescence).[6]
-
-
Data Analysis:
-
The percentage of kinase activity inhibited by the this compound is calculated relative to the no-inhibitor control.
-
Data is typically presented as the percentage of inhibition at a given concentration or as an IC50 value for more potent interactions.
-
Protocol 2: Microscale Thermophoresis (MST) for Binding Affinity Determination
This protocol describes how to quantify the binding affinity of the this compound to the Cdk5/p25 complex.
Objective: To determine the dissociation constant (Kd) of the this compound for its target kinase complex.
Methodology:
-
Preparation of Reagents:
-
Target Protein: Purify the recombinant Cdk5/p25 complex.
-
Fluorescent Labeling: Label the Cdk5/p25 complex with a fluorescent dye (e.g., RED-NHS) according to the manufacturer's protocol. Remove excess dye using a desalting column.
-
Ligand: Prepare a high-concentration stock solution of the this compound in an appropriate buffer. Create a serial dilution series of the peptide.
-
-
Sample Preparation:
-
Prepare a reaction mixture for each dilution point by mixing the fluorescently labeled Cdk5/p25 with an equal volume of the this compound serial dilution. The final concentration of labeled Cdk5/p25 should be held constant (typically in the low nanomolar range).
-
Incubate the mixtures at room temperature to allow the binding to reach equilibrium.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Use a Monolith instrument (NanoTemper Technologies) for the measurement.
-
Set the LED power to achieve a fluorescence signal between 200 and 1000 counts.
-
Acquire data by recording fluorescence before, during, and after a 30-second heating phase with an IR laser.
-
-
Data Analysis:
-
The change in fluorescence due to thermophoresis is recorded.
-
The data is analyzed by plotting the change in normalized fluorescence against the logarithm of the this compound concentration.
-
The Kd value is determined by fitting the data to a binding model.[10]
-
Visualizations
Caption: Cdk5 signaling in normal and pathological conditions.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
References
- 1. rawamino.com [rawamino.com]
- 2. peptidesciences.com [peptidesciences.com]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound | Cdk5/p25 inhibitor | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Strategies to enhance the bioavailability of Cdk5i peptide
Welcome to the technical support center for the Cdk5 inhibitory peptide (Cdk5i). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the bioavailability of Cdk5i and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the Cdk5i peptide and what is its mechanism of action?
A1: The this compound is a 12-amino-acid synthetic peptide derived from the T-loop of Cyclin-dependent kinase 5 (Cdk5).[1][2][3] Under pathological conditions, such as in neurodegenerative diseases, Cdk5 is aberrantly activated by its partner p25, a truncated form of p35.[4][5][6] This Cdk5/p25 hyperactivation contributes to neuronal damage.[4][7][8] The this compound is designed to specifically bind to the Cdk5/p25 complex with high affinity, disrupting the interaction and inhibiting its harmful kinase activity, while having minimal effect on the normal physiological activity of Cdk5/p35.[1][9]
Q2: Why is the bioavailability of the native this compound expected to be low?
A2: Like most therapeutic peptides, the native Cdk5i faces several challenges that limit its bioavailability.[10][11] These include a short plasma half-life due to rapid degradation by proteases and fast renal clearance.[12][13] Furthermore, its hydrophilic nature and molecular size can limit its ability to cross cellular membranes and the blood-brain barrier (BBB), which is critical for treating neurodegenerative diseases.[10][14][15]
Q3: What are the primary strategies to enhance Cdk5i bioavailability?
A3: The main strategies fall into two categories: Chemical Modification and Advanced Formulation/Delivery Systems .
-
Chemical Modifications: These include conjugating the peptide to cell-penetrating peptides (CPPs) like TAT, PEGylation to increase size and reduce renal clearance, lipidation to improve membrane interaction, or substituting amino acids to increase stability.[16][17][18]
-
Delivery Systems: Encapsulating Cdk5i in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation and facilitate transport across biological barriers.[16][19][20] Non-invasive routes like intranasal delivery are also being explored to bypass the BBB.[14][15]
Q4: How can I deliver the this compound across the blood-brain barrier (BBB)?
A4: Crossing the BBB is a major hurdle. Proven strategies for peptides like Cdk5i include:
-
Conjugation to a Cell-Penetrating Peptide (CPP): The most common approach for Cdk5i is conjugation with the TAT peptide (Cdk5i-FT).[9] CPPs facilitate entry into cells and the brain.[17][21]
-
Receptor-Mediated Transcytosis: Conjugating the peptide to ligands that bind to receptors on the BBB, such as the transferrin receptor, can enable transport across the barrier.[15][21]
-
Nanoparticle Encapsulation: Formulating Cdk5i into nanoparticles can help ferry the peptide across the BBB.[16][22]
-
Intranasal Delivery: This route allows for direct nose-to-brain transport, bypassing the systemic circulation and the BBB to a certain extent.[14][16]
Troubleshooting Guide
Problem 1: Low in vivo efficacy despite proven in vitro activity.
This common issue often points to poor bioavailability or instability of the peptide in a biological system.
Troubleshooting Workflow
Problem 2: High variability in experimental results between batches.
This can be caused by issues with peptide synthesis, purity, or formulation.
Q: My this compound shows inconsistent activity. How can I resolve this?
A:
-
Verify Peptide Quality: Always begin with a Certificate of Analysis (CoA) for each new batch. Key parameters are:
-
Purity (HPLC): Should be >95% to avoid interference from impurities.
-
Mass (Mass Spectrometry): Must match the theoretical mass of your Cdk5i construct.
-
Peptide Content: Ensures accurate dosing.
-
-
Ensure Proper Handling and Storage: Peptides are sensitive. Store lyophilized powder at -20°C or -80°C.[3] After reconstitution, aliquot to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3]
-
Standardize Formulation Protocol: If using a delivery vehicle like nanoparticles, ensure the formulation process (e.g., sonication time, lipid concentration, peptide-to-lipid ratio) is highly consistent. Small variations can drastically alter particle size and encapsulation efficiency, leading to variable bioavailability.
Strategies & Data
Strategy 1: Chemical Modification for Stability and Permeability
Modifying the this compound backbone or adding functional moieties is a primary strategy to improve its drug-like properties.
Table 1: Comparison of Cdk5i Modification Strategies
| Modification Strategy | Primary Advantage | Mechanism | Key Consideration |
| TAT Conjugation | Enhanced cell and BBB penetration | The cationic TAT peptide facilitates cellular uptake via endocytosis.[2][9] | May alter peptide solubility; requires careful purification. |
| PEGylation | Increased plasma half-life | Increases hydrodynamic size, reducing renal clearance.[18] Shields from proteolytic enzymes. | Can sometimes reduce binding affinity to the target. |
| Lipidation | Improved membrane association | Covalent attachment of a fatty acid enhances interaction with cell membranes.[23] | Balance of hydrophilicity and lipophilicity is critical.[23] |
| D-Amino Acid Substitution | Resistance to proteolysis | D-amino acids are not recognized by most natural proteases.[17][18] | Must ensure the substitution does not disrupt the active conformation. |
Strategy 2: Nanoparticle-Based Delivery Systems
Encapsulation protects the peptide and can be tailored for targeted delivery.
Delivery System Workflow
References
- 1. biorxiv.org [biorxiv.org]
- 2. peptidesciences.com [peptidesciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Cdk5 Activity in Neuronal Degeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdk5 and aberrant cell cycle activation at the core of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The role of Cdk5 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders [frontiersin.org]
- 9. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. rawamino.com [rawamino.com]
- 12. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. dovepress.com [dovepress.com]
- 18. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 19. researchgate.net [researchgate.net]
- 20. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 21. Peptide Mediated Brain Delivery of Nano- and Submicroparticles: A Synergistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Designing peptide nanoparticles for efficient brain delivery: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 23. bachem.com [bachem.com]
Validation & Comparative
Cdk5i Peptide: A Precision Tool in the Arsenal Against Neurodegeneration
A Comparative Guide to the Efficacy of Cyclin-Dependent Kinase 5 (Cdk5) Inhibitors
For researchers and drug development professionals navigating the complex landscape of neurodegenerative diseases, the dysregulation of Cyclin-dependent kinase 5 (Cdk5) has emerged as a critical therapeutic target. Under pathological conditions, the Cdk5 activator p35 is cleaved into p25, leading to the formation of a hyperactive Cdk5/p25 complex.[1][2][3][4][5] This aberrant activity is a key driver of the neurotoxic cascade, including the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease and other tauopathies.[6][7][8] This guide provides an objective comparison of the Cdk5i peptide against other Cdk5 inhibitors, supported by experimental data, to inform strategic research and development decisions.
The Rise of a Pathologically Specific Inhibitor: this compound
The this compound is a novel, 12-amino-acid inhibitory peptide derived from the T-loop of Cdk5 itself.[9] Its design represents a significant advancement in the quest for targeted Cdk5 inhibition. Unlike many small molecule inhibitors that compete with ATP and often lack specificity, the this compound is engineered to specifically disrupt the pathological Cdk5/p25 complex.[2][4][5]
Mechanism of Action
The this compound exhibits a high binding affinity for the Cdk5/p25 complex, effectively interfering with the interaction between Cdk5 and its aberrant activator, p25.[2][4][5] This specificity allows it to selectively inhibit the hyperactive form of the kinase while having minimal impact on the physiological Cdk5/p35 complex, which is crucial for normal neuronal functions such as synaptic plasticity and memory formation.[1][6][9]
Comparative Efficacy: this compound vs. Other Inhibitors
The therapeutic potential of a Cdk5 inhibitor is defined by its potency, specificity, and ability to penetrate the blood-brain barrier. The this compound demonstrates significant advantages in these areas when compared to both earlier peptide inhibitors and broad-spectrum small molecule inhibitors.
Cdk5i vs. Other Peptide Inhibitors (CIP and p5)
Prior to Cdk5i, peptide-based inhibition focused on CIP (Cdk5 inhibitory peptide) and a smaller 24-residue peptide known as p5.[7][10] While these peptides demonstrated the principle of specific Cdk5/p25 inhibition, their larger size posed a potential hurdle for clinical translation.[2][4][10] The this compound, at only 12 amino acids, is considerably smaller, which is a desirable characteristic for drug development.[2][4]
Cdk5i vs. Small Molecule Inhibitors (e.g., Roscovitine)
Small molecule inhibitors, such as Roscovitine (Seliciclib), have been widely used in experimental settings.[11] However, their utility is often limited by a lack of specificity. Roscovitine, for instance, is a pan-CDK inhibitor, affecting not only Cdk5 but also Cdk1, Cdk2, Cdk7, and Cdk9.[12][13] This broad activity can lead to significant off-target effects. In contrast, the this compound shows high specificity for the Cdk5/p25 complex, sparing other kinases and the physiological Cdk5/p35 complex.[9][14]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the this compound with other inhibitors.
Table 1: Binding Affinity and Specificity of Cdk5 Inhibitors
| Inhibitor | Type | Target(s) | Binding Affinity (Kd) to Cdk5/p25 | Notes |
| This compound | Peptide | Cdk5/p25 complex | ~0.17 µM[2][9] | Over 92-fold higher affinity for Cdk5/p25 than Cdk5 alone.[2] |
| CIP | Peptide | Cdk5/p25 complex | Not specified | 125 amino acids long.[10] |
| p5 Peptide | Peptide | Cdk5/p25 complex | Not specified | 24 amino acids long; more effective than CIP.[10] |
| Roscovitine | Small Molecule | Cdk1, Cdk2, Cdk5, Cdk7, Cdk9 | IC50 = 0.16 µM[13] | ATP-competitive; lacks specificity.[12] |
Table 2: In Vitro and In Vivo Efficacy of this compound
| Experimental Model | Treatment | Key Finding | Reference |
| In vitro kinase assay | This compound | ~50% reduction in Cdk5 activity in P301S mice brain lysates.[9] | [9] |
| Mouse Primary Neurons (P301L) | This compound (10 nM) | Significant reduction in Tau phosphorylation at T181 and S396.[9] | [9] |
| CK-p25 Transgenic Mice | Cdk5i-FT peptide | Rescued neuronal loss and cognitive impairment.[2] | [2] |
| Tau P301S Mice | Cdk5i-FT peptide | Reduced Tau hyperphosphorylation, neuronal loss, and microglial activation.[2] | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate Cdk5 inhibitors.
In Vitro Kinase Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the Cdk5/p25 enzyme.
-
Enzyme and Substrate Preparation : Purified recombinant Cdk5/p25 enzyme and a substrate, such as histone H1, are prepared.
-
Reaction Setup : The reaction mixture contains the Cdk5/p25 enzyme, histone H1, radiolabeled ATP ([γ-³²P]ATP), and varying concentrations of the test inhibitor in a kinase buffer.
-
Incubation : The reaction is incubated at 30°C to allow for phosphorylation.
-
Detection : The reaction is stopped, and the proteins are separated by SDS-PAGE. The radiolabeled, phosphorylated histone H1 is visualized by autoradiography, and the intensity is quantified to determine the level of inhibition.
Peptide Pull-Down Assay
This assay is used to confirm the physical interaction between the inhibitor peptide and its target protein complex.
-
Peptide Biotinylation : The this compound is synthesized with a biotin (B1667282) tag.
-
Incubation : Biotinylated this compound is incubated with brain lysates or recombinant Cdk5/p25 protein overnight.
-
Capture : Streptavidin-coated beads are added to the mixture to capture the biotinylated peptide and any bound proteins.
-
Washing and Elution : The beads are washed to remove non-specific binders, and the bound proteins are eluted.
-
Analysis : The eluted proteins are analyzed by Western blotting using antibodies against Cdk5 and p25 to confirm their interaction with the this compound.[9]
In Vivo Studies in Mouse Models
Animal models are essential for evaluating the therapeutic efficacy of a drug candidate in a living organism.
-
Model Selection : Transgenic mouse models that recapitulate aspects of neurodegenerative disease, such as the CK-p25 or Tau P301S models, are used.[2]
-
Drug Administration : The this compound, often tagged with a cell-penetrating sequence like TAT and a fluorescent marker like FITC (Cdk5i-FT), is administered to the mice, typically via intraperitoneal injection.[2][9]
-
Behavioral Testing : Cognitive function is assessed using tasks such as the water maze, which evaluates spatial learning and memory.[14]
-
Histological and Biochemical Analysis : After the treatment period, brain tissue is collected and analyzed for markers of neurodegeneration, including neuronal loss (e.g., NeuN staining), tau phosphorylation (e.g., AT8 staining), and neuroinflammation (e.g., Iba1 staining for microglia).[2]
Conclusion
The this compound represents a highly promising, next-generation therapeutic candidate for neurodegenerative diseases. Its key advantages lie in its high specificity for the pathological Cdk5/p25 complex and its smaller size compared to previous peptide inhibitors.[2][4][5] By selectively targeting the aberrant form of Cdk5, the this compound has demonstrated the ability to reduce tau hyperphosphorylation, prevent neuronal loss, and rescue behavioral deficits in preclinical models.[2][14] This targeted approach minimizes the risk of off-target effects associated with broader-spectrum small molecule inhibitors, positioning the this compound as a compelling candidate for further clinical development.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rawamino.com [rawamino.com]
- 4. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are CDK5 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Targeting Cdk5 Activity in Neuronal Degeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Mechanisms Mediated by CDK5 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A 24-Residue Peptide (p5), Derived from p35, the Cdk5 Neuronal Activator, Specifically Inhibits Cdk5-p25 Hyperactivity and Tau Hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. neurosciencenews.com [neurosciencenews.com]
A Comparative Guide: Cdk5i Peptide vs. Roscovitine for Cdk5 Inhibition
In the landscape of neuroscience and oncology research, the selective inhibition of Cyclin-dependent kinase 5 (Cdk5) has emerged as a promising therapeutic strategy. Cdk5, a proline-directed serine/threonine kinase, plays a crucial role in neuronal development, synaptic plasticity, and other physiological processes.[1] However, its aberrant activation, often through the cleavage of its activator p35 to the more stable p25, is implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and in cancer progression.[1][2] This guide provides a detailed comparison of two distinct Cdk5 inhibitors: the rationally designed Cdk5i peptide and the small molecule inhibitor, roscovitine (B1683857).
Mechanism of Action: A Tale of Two Strategies
This compound: A Specific Disruptor of the Pathological Complex
The this compound is a 12-amino-acid synthetic peptide derived from the T-loop of Cdk5 itself.[3] Its mechanism of action is highly specific, as it is designed to selectively interfere with the interaction between Cdk5 and its pathogenic activator, p25.[3][4] This targeted disruption reduces the aberrant kinase activity of the Cdk5/p25 complex, which is a key driver of neurotoxicity.[3][5] A significant advantage of Cdk5i is its preferential binding to the Cdk5/p25 complex over the physiological Cdk5/p35 complex, thereby minimizing interference with normal Cdk5 function.[3][6]
Roscovitine: A Broad-Spectrum ATP-Competitive Inhibitor
Roscovitine, a purine (B94841) analog, functions as a competitive inhibitor at the ATP-binding site of several cyclin-dependent kinases.[7][8] Its inhibitory activity is not limited to Cdk5; it also targets Cdk1, Cdk2, Cdk7, and Cdk9.[7][9] This broader specificity means that roscovitine can impact a wider range of cellular processes, including cell cycle progression and transcription, which can be advantageous in cancer therapy but may lead to more off-target effects in neurodegenerative contexts.[7][10]
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for this compound and roscovitine based on available experimental findings.
| Inhibitor | Target(s) | Mechanism of Action | Binding Affinity (Kd) for Cdk5/p25 |
| This compound | Primarily Cdk5/p25 complex[3][4] | Disrupts Cdk5/p25 interaction[3] | ~0.17 µM[3][6] |
| Roscovitine | Cdk1, Cdk2, Cdk5, Cdk7, Cdk9[7][9] | ATP-competitive inhibition[7][8] | Not Applicable (IC50 used) |
Table 1: Mechanism and Binding Affinity. This table highlights the fundamental differences in the mechanism and primary targets of the two inhibitors.
| Inhibitor | IC50 for Cdk5/p25 | IC50 for other CDKs |
| This compound | Not Applicable (disrupts interaction) | High specificity for Cdk5/p25, minimal effect on other CDKs[6] |
| Roscovitine | ~0.16 - 0.2 µM[11][12] | Cdk1: ~0.65 µM, Cdk2: ~0.7 µM, Cdk7: ~0.46 µM, Cdk9: ~0.60 µM, Cdk4/6: >100 µM[7][11][12] |
Table 2: Inhibitory Concentration (IC50) Values. This table provides a quantitative comparison of the inhibitory potency of roscovitine against various CDKs. The this compound's mechanism does not lend itself to a direct IC50 comparison in the same manner.
Visualizing the Molecular Pathways and Experimental Workflow
To better understand the biological context and experimental approaches, the following diagrams illustrate the Cdk5 signaling pathway, the distinct mechanisms of inhibition, and a typical experimental workflow for comparing these inhibitors.
Caption: Cdk5 Signaling Pathway.
Caption: Mechanisms of Inhibition.
Caption: Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate and compare Cdk5 inhibitors.
In Vitro Kinase Assay
Objective: To measure the direct inhibitory effect of the compounds on Cdk5/p25 kinase activity.
Methodology:
-
Reagents: Recombinant active Cdk5/p25 enzyme, a suitable substrate (e.g., histone H1 or a specific peptide substrate), ATP, and the inhibitors (this compound and roscovitine) at various concentrations.[13][14]
-
Procedure:
-
The kinase reaction is set up in a buffer containing Cdk5/p25, the substrate, and either the this compound or roscovitine.
-
The reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP or in a system like ADP-Glo™ that measures ADP production).[14]
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate (if using radiolabeling) or ADP produced is quantified.[14]
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined for roscovitine. For the this compound, the reduction in kinase activity at various concentrations is reported.
Western Blot Analysis for Tau Phosphorylation
Objective: To assess the effect of the inhibitors on a key downstream target of aberrant Cdk5 activity in a cellular context.
Methodology:
-
Cell Culture and Treatment: Neuronal cell lines or primary neurons are cultured and then treated with a neurotoxic stimulus (e.g., amyloid-beta) to induce p25 formation and Cdk5 hyperactivation. Subsequently, cells are treated with different concentrations of this compound or roscovitine for a specified duration.[15]
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of Tau (e.g., AT8, PHF-1) and total Tau. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
The membrane is then incubated with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified. The ratio of phosphorylated Tau to total Tau is calculated and compared between treatment groups.[15]
Cell Viability Assay
Objective: To evaluate the potential cytotoxicity of the inhibitors.
Methodology:
-
Cell Seeding and Treatment: Cells are seeded in a multi-well plate and allowed to adhere. They are then treated with a range of concentrations of this compound or roscovitine for 24-48 hours.
-
MTT or Similar Assay:
-
A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.
-
Viable cells with active metabolism convert the MTT into a colored formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured at a specific wavelength.
-
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The results are expressed as a percentage of the viability of untreated control cells.
In Vivo Studies and Therapeutic Potential
This compound: Studies in animal models of neurodegeneration have shown that the this compound, often fused to a cell-penetrating peptide like TAT, can cross the blood-brain barrier, reduce tau hyperphosphorylation, ameliorate neuronal loss, and improve cognitive function.[3][16] Its high specificity for the Cdk5/p25 complex suggests a favorable safety profile with a lower risk of off-target effects.[6][16]
Roscovitine: Roscovitine has been extensively studied in preclinical models for both cancer and neurodegenerative diseases.[7][17] In cancer models, it can induce cell cycle arrest and apoptosis.[7] In neurodegeneration models, it has shown some neuroprotective effects.[17] However, its broader kinase inhibition profile raises concerns about potential side effects, which have been observed in clinical trials for cancer.[7] Furthermore, some studies suggest that roscovitine can have Cdk5-independent effects on ion channels, which could complicate the interpretation of its in vivo activity.[18]
Conclusion
The this compound and roscovitine represent two distinct and valuable approaches to targeting Cdk5.
-
This compound offers a highly specific and targeted approach, primarily aimed at the pathological Cdk5/p25 hyperactivation seen in neurodegenerative diseases. Its rational design to spare physiological Cdk5/p35 activity makes it a promising candidate for long-term therapeutic intervention where minimizing off-target effects is critical.
-
Roscovitine , as a broader spectrum CDK inhibitor, has demonstrated utility as a research tool to probe the roles of various CDKs and has potential applications in diseases characterized by aberrant cell proliferation, such as cancer. However, its lack of specificity for Cdk5 may limit its therapeutic window, particularly for chronic neurodegenerative conditions.
The choice between these inhibitors will ultimately depend on the specific research question or therapeutic goal. For studies focused on the specific pathological role of Cdk5/p25 in neurodegeneration, the this compound is the more precise tool. For broader investigations into CDK-driven processes or in the context of cancer, roscovitine remains a relevant small molecule inhibitor. Future research will likely focus on refining the delivery and pharmacokinetic properties of peptide-based inhibitors like Cdk5i and developing more selective small molecule inhibitors of Cdk5.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Machine Learning-Based Virtual Screening for the Identification of Cdk5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rawamino.com [rawamino.com]
- 5. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 9. rndsystems.com [rndsystems.com]
- 10. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. biorxiv.org [biorxiv.org]
- 16. peptidesciences.com [peptidesciences.com]
- 17. The Cdk5 inhibitor Roscovitine increases LTP induction in corticostriatal synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Roscovitine: a novel regulator of P/Q-type calcium channels and transmitter release in central neurons - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Neuroprotective Efficacy: A Comparative Guide to Behavioral Assessments of Cdk5i Peptide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the Cdk5 inhibitory peptide (Cdk5i) against other alternatives, supported by experimental data from key behavioral tests. Detailed methodologies and visual representations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding.
Cyclin-dependent kinase 5 (Cdk5) is a crucial player in neuronal processes, but its hyperactivity, often triggered by the cleavage of its activator p35 to p25, is implicated in the pathology of neurodegenerative diseases.[1] The Cdk5i peptide, a 12-amino-acid fragment derived from Cdk5, has emerged as a promising therapeutic candidate by specifically targeting the aberrant Cdk5/p25 complex.[1][2] This guide delves into the behavioral tests used to assess its efficacy in preclinical models.
Comparative Efficacy of Cdk5 Inhibitory Peptides
The in vivo efficacy of Cdk5 inhibitory peptides is primarily evaluated through a battery of behavioral tests assessing cognitive function, motor coordination, and anxiety-like behavior. Here, we compare the performance of Cdk5i with other Cdk5 inhibitory peptides, such as TFP5 (a 24-amino acid peptide derived from p35) and Cdk5 inhibitory peptide (CIP), a larger 126-amino acid sequence.[3][4][5]
| Behavioral Test | Peptide | Animal Model | Treatment Group | Control Group (Scrambled/Vehicle) | Key Findings |
| Morris Water Maze | Cdk5i-FT | Tau P301S Mice | Reduced escape latency by ~53%; Increased time in target quadrant by 1.59-fold.[6] | 2.45-fold longer escape latency on day 7; ~57% less time in target quadrant compared to non-Tg controls.[6] | Cdk5i-FT significantly improved cognitive performance.[6] |
| Y-Maze | TFP5 | CK-p25Tg Mice | >50% spontaneous alternation, comparable to Wild Type.[3] | <45% spontaneous alternation.[3] | TFP5 treatment restored normal spatial working memory.[3] |
| Rotarod Test | TFP5 | CK-p25Tg Mice | Significantly restored fall latency.[3] | 40% reduction in fall latency.[3] | TFP5 prevented motor coordination defects.[3] |
| Open Field Test | TFP5 | CK-p25Tg Mice | Inhibited hyperactive exploratory behavior towards control values.[3] | Hyperactive exploratory behavior.[3] | TFP5 inhibited hyperactivity.[3] |
| Morris Water Maze | CIP | p25 Transgenic Mice | Improved cognitive decline.[7] | Cognitive decline observed.[7] | CIP administration alleviates behavioral changes.[7] |
Note: Quantitative data for Cdk5i in the Rotarod and Open Field tests, and for CIP in all three tests, were not available in the reviewed literature. The findings for CIP are based on qualitative descriptions of behavioral improvements.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the Cdk5 signaling pathway and a typical workflow for behavioral testing.
References
- 1. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 2. Rotarod-Test for Mice [protocols.io]
- 3. TFP5, a Peptide Inhibitor of Aberrant and Hyperactive Cdk5/p25, Attenuates Pathological Phenotypes and Restores Synaptic Function in CK-p25Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific Inhibition of p25/Cdk5 Activity by the Cdk5 Inhibitory Peptide Reduces Neurodegeneration In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 7. Cdk5 Inhibitory Peptide Prevents Loss of Neurons and Alleviates Behavioral Changes in p25 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Efficacy of Cdk5i Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the neuroprotective effects of the Cdk5i peptide, a rationally designed inhibitor of the Cyclin-dependent kinase 5 (Cdk5)/p25 complex. Its performance is compared with other neuroprotective strategies, supported by experimental data from preclinical studies. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Introduction to Cdk5i and the Pathology of Cdk5 Hyperactivity
Cyclin-dependent kinase 5 (Cdk5) is a crucial enzyme in neuronal development, synaptic plasticity, and memory formation.[1] Under physiological conditions, its activity is tightly regulated by its activators, p35 and p39.[2] However, in the context of neurotoxic insults—such as those present in Alzheimer's disease, Parkinson's disease, and ischemic stroke—calcium influx activates the protease calpain.[3] Calpain then cleaves p35 into a more stable and potent activator, p25.[2] The resulting Cdk5/p25 complex becomes hyperactive and mislocalized within the neuron, leading to the hyperphosphorylation of tau protein, formation of neurofibrillary tangles, synaptic dysfunction, and ultimately, neuronal death.[2]
The this compound is a 12-amino-acid sequence (ARAFGIPVRCYS) derived from the T-loop of Cdk5 itself.[1][4] It is designed to specifically interfere with the interaction between Cdk5 and its pathological activator p25, thereby selectively inhibiting the aberrant kinase activity while preserving the physiological function of Cdk5/p35.[5][6]
Cdk5 Signaling Pathway in Neurodegeneration
The following diagram illustrates the signaling cascade leading to Cdk5-mediated neurotoxicity and the point of intervention for the this compound.
Quantitative Comparison of Neuroprotective Effects
The efficacy of Cdk5i has been quantified across various experimental paradigms. This table summarizes key findings and provides a comparison with Roscovitine, a broader spectrum Cdk inhibitor.
| Parameter | This compound | (S)-Roscovitine | Experimental Model |
| Binding Affinity (Kd) | ~0.17 µM (for Cdk5/p25)[4] | Not specific to p25 complex | In vitro binding assay |
| Target Specificity | Highly specific for Cdk5/p25 complex[7] | Inhibits Cdk1, Cdk2, Cdk5, Cdk7, Cdk9[5] | Kinase activity assays |
| Reduction in Cdk5 Activity | ~50% reduction in P301S mice brain lysates[6] | Prevents increase in Cdk5 activity post-ischemia[5] | In vivo Cdk5 kinase assay |
| Reduction in Infarct Volume | Data not available | ~27% reduction (post-ischemia treatment)[5][8] | Mouse models of focal ischemia |
| Effect on Tau Phosphorylation | Significant reduction at T181, S396, S404[7] | Reduces tau hyperphosphorylation[5] | Tau P301S mice, FTD organoids |
| Effect on Neuroinflammation | ~33% reduction in microglial cell size[7] | Mitigates microglial proliferation[1] | Tau P301S mice, stroke models |
| Cognitive Improvement | Rescues cognitive deficits[1] | Data not available for direct comparison | Morris Water Maze in Tau P301S mice |
Experimental Workflows and Protocols
Detailed methodologies are crucial for the validation and extension of these findings. Below are diagrams of common experimental workflows and summaries of the protocols used to assess the neuroprotective effects of Cdk5i.
In Vivo Efficacy Testing Workflow
Experimental Protocols
1. Microscale Thermophoresis (MST) for Binding Affinity
-
Objective: To determine the binding affinity (Kd) of the this compound to the Cdk5/p25 complex.
-
Methodology: Recombinant Cdk5/p25 complex is labeled with a fluorescent dye. A constant concentration of the labeled complex is mixed with varying concentrations of the this compound. The mixtures are loaded into capillaries and subjected to a microscopic temperature gradient. The movement of the fluorescently labeled complex along this gradient changes upon binding to the this compound. This change in thermophoretic movement is measured and plotted against the this compound concentration to calculate the dissociation constant (Kd).[7] A lower Kd value indicates a higher binding affinity.[6]
2. In Vivo Cdk5 Kinase Activity Assay
-
Objective: To measure the effect of Cdk5i treatment on Cdk5 activity in brain tissue.
-
Methodology: Brain tissue (e.g., hippocampus) from treated and control animals is homogenized in lysis buffer. Cdk5 is immunoprecipitated from the protein lysate using an anti-Cdk5 antibody coupled to protein A/G beads. The captured Cdk5 complexes are then incubated with a known Cdk5 substrate (e.g., Histone H1) and radiolabeled ATP (γ-³²P-ATP). The incorporation of the radiolabel into the substrate is measured, which is proportional to the kinase activity. A reduction in radiolabel incorporation in samples from Cdk5i-treated animals indicates inhibition of Cdk5 activity.[6]
3. Western Blot for Tau Hyperphosphorylation
-
Objective: To quantify the levels of phosphorylated tau protein in brain lysates.
-
Methodology: Protein is extracted from brain tissue and the concentration is measured. Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a PVDF membrane. The membrane is incubated with primary antibodies specific for phosphorylated forms of tau (e.g., pTau T181, S396, S404) and total tau. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the light emitted is captured. The intensity of the bands corresponding to phosphorylated tau is normalized to the intensity of total tau or a loading control (e.g., β-actin) to determine the relative level of hyperphosphorylation.[7][9]
4. Immunofluorescence for Microglial Activation
-
Objective: To visualize and quantify changes in microglial morphology and number as an indicator of neuroinflammation.
-
Methodology: Animals are perfused, and brains are collected, fixed, and sectioned. The brain slices are incubated with a primary antibody against a microglia-specific marker, such as Iba1. A secondary antibody conjugated to a fluorophore is then applied. The stained sections are imaged using a fluorescence or confocal microscope. The number and morphology (e.g., cell body size, process length, and branching) of microglia are analyzed using image analysis software. A reduction in cell size and number in Cdk5i-treated animals suggests an attenuation of microglial activation.[7][10]
5. Morris Water Maze (MWM) for Spatial Learning and Memory
-
Objective: To assess hippocampal-dependent spatial memory in rodent models.
-
Methodology: The test is conducted in a circular pool filled with opaque water, containing a hidden escape platform. Mice are trained over several days to find the platform using visual cues around the room. The time taken to find the platform (escape latency) and the path taken are recorded. After the training period, a probe trial is conducted where the platform is removed, and the time spent in the target quadrant where the platform used to be is measured. Improved performance in Cdk5i-treated mice, such as shorter escape latencies and more time spent in the target quadrant, indicates a rescue of cognitive deficits.[1][11]
Conclusion
The this compound demonstrates significant promise as a neuroprotective agent. Its high specificity for the pathological Cdk5/p25 complex allows for the targeted inhibition of neurotoxic signaling while potentially sparing essential physiological Cdk5 functions.[5][12] Quantitative data from preclinical models show its efficacy in reducing key pathological hallmarks of neurodegeneration, including tau hyperphosphorylation and neuroinflammation, which translates to improved cognitive outcomes in animal models.[1][7] Compared to broader-spectrum inhibitors like Roscovitine, Cdk5i offers a more targeted approach, which may result in a more favorable safety profile. Further cross-validation in diverse models of neurodegenerative diseases is warranted to fully elucidate its therapeutic potential.
References
- 1. Neuroprotective Mechanisms Mediated by CDK5 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rawamino.com [rawamino.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Delayed Treatment with Systemic (S)-Roscovitine Provides Neuroprotection and Inhibits In Vivo CDK5 Activity Increase in Animal Stroke Models | PLOS One [journals.plos.org]
- 6. biorxiv.org [biorxiv.org]
- 7. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delayed Treatment with Systemic (S)-Roscovitine Provides Neuroprotection and Inhibits In Vivo CDK5 Activity Increase in Animal Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new pathway for neuroprotection against tau hyperphosphorylation via δ-opioid receptor initiated inhibition of CDK5 and AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for immunofluorescence staining and large-scale analysis to quantify microglial cell morphology at single-cell resolution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
